molecular formula C10H13FN2O6 B13831453 Uridine,5-fluoro-2'-O-methyl-

Uridine,5-fluoro-2'-O-methyl-

Cat. No.: B13831453
M. Wt: 276.22 g/mol
InChI Key: PPWWXPAQEKDXSB-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine,5-fluoro-2'-O-methyl- is a useful research compound. Its molecular formula is C10H13FN2O6 and its molecular weight is 276.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uridine,5-fluoro-2'-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine,5-fluoro-2'-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one

InChI

InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1

InChI Key

PPWWXPAQEKDXSB-JXOAFFINSA-N

Isomeric SMILES

COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F

Canonical SMILES

COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F

Origin of Product

United States

Foundational & Exploratory

5-Fluoro-2'-O-methyluridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61671-80-5 Molecular Formula: C₁₀H₁₃FN₂O₆ Molecular Weight: 276.22 g/mol [1]

Executive Summary

5-Fluoro-2'-O-methyluridine (5-F-2'-OMe-U) is a dual-modified nucleoside analogue critical to the development of stable, nuclease-resistant oligonucleotide therapeutics (siRNA, aptamers, and antisense oligonucleotides).[1] By combining the steric and electronic effects of the 5-fluoro substitution on the pyrimidine base with the metabolic stability conferred by the 2'-O-methyl group on the ribose sugar, this molecule serves as a high-precision tool for probing RNA secondary structures via ¹⁹F-NMR and enhancing the pharmacokinetic profile of RNA drugs.[1]

This guide details the physicochemical properties, synthesis pathways, and application protocols for 5-F-2'-OMe-U, designed for researchers requiring rigorous technical validation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Datasheet
PropertySpecification
CAS Number 61671-80-5
IUPAC Name 5-Fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Synonyms 5-Fluoro-2'-O-methyl-uridine; 2'-OMe-5-FUrd
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>10 mg/mL), DMF, Water (moderate); Sparingly soluble in Ethanol
pKa (Base) ~7.6 (Uracil N3 deprotonation, lowered by inductive effect of F)
UV Max (

)
~269 nm (pH 7.[1][2]0)
Structural Mechanics

The utility of 5-F-2'-OMe-U stems from two distinct structural modifications:

  • 2'-O-Methylation (Sugar Pucker & Stability): The bulky methoxy group at the 2' position locks the ribose into a C3'-endo conformation (RNA-like), favoring A-form helix formation.[1] Crucially, it eliminates the 2'-hydroxyl group, removing the nucleophile responsible for alkaline hydrolysis and rendering the backbone resistant to endonucleases.

  • 5-Fluorination (Base Pairing & Detection): The fluorine atom mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative.[1] This alters the pKa of the N3 proton, strengthening base pairing with Adenine in some contexts while serving as a sensitive reporter for ¹⁹F-NMR spectroscopy.

Structure Fig 1. Structural Logic of 5-Fluoro-2'-O-methyluridine Base 5-Fluoro Uracil Base (Electronic Modulation) Mod_5F 5-Fluoro Group (19F NMR Probe) Base->Mod_5F C5 Position Sugar Ribose Sugar (Scaffold) Sugar->Base N-Glycosidic Bond Mod_2OMe 2'-O-Methyl Group (Nuclease Resistance) Sugar->Mod_2OMe 2' Position

Synthesis & Quality Control

Synthesis Pathway (Vorbrüggen Coupling)

While direct methylation of 5-fluorouridine is possible, it often yields mixtures of 2' and 3' isomers.[1] The preferred industrial route involves the coupling of a pre-methylated sugar with the fluorinated base.[1]

Protocol Summary:

  • Silylation: 5-Fluorouracil is silylated using HMDS (hexamethyldisilazane) to increase solubility and reactivity.[1]

  • Coupling: The silylated base is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-2'-O-methyl-D-ribose in the presence of a Lewis acid catalyst (TMSOTf or SnCl₄) in anhydrous acetonitrile.

  • Deprotection: The benzoyl protecting groups are removed using methanolic ammonia.[1]

Quality Control Parameters

Researchers must validate the identity of the nucleoside before incorporating it into downstream applications.

  • HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1]

  • ¹H-NMR (DMSO-d₆): Confirm the characteristic doublet of the 6-H proton (due to F-H coupling) and the singlet of the methoxy group (~3.4 ppm).

  • ¹⁹F-NMR: A single singlet signal around -165 ppm (referenced to CFCl₃).[1] Crucial Check: The absence of secondary fluorine peaks ensures no 3'-O-methyl isomer contamination.

Application in Oligonucleotide Therapeutics[9][10][11]

Solid-Phase Synthesis Incorporation

For oligonucleotide synthesis, 5-F-2'-OMe-U is converted into a 5'-dimethoxytrityl-3'-phosphoramidite.[1]

Workflow:

  • Preparation: Ensure the phosphoramidite is dissolved in anhydrous acetonitrile (<30 ppm water) to a concentration of 0.1 M.

  • Coupling Time: Due to the 2'-O-methyl steric bulk, extend coupling time to 6–10 minutes (standard RNA coupling is often shorter) using 5-ethylthio-1H-tetrazole (ETT) as an activator.[1]

  • Oxidation: Standard iodine/pyridine/water oxidation is compatible.[1]

OligoWorkflow Fig 2. Solid-Phase Incorporation Workflow Start Start: 5-F-2'-OMe Phosphoramidite Dissolve Dissolution (Anhydrous MeCN, 0.1M) Start->Dissolve Coupling Coupling Reaction (Activator: ETT, Time: 6-10 min) Dissolve->Coupling Oxidation Oxidation (Iodine/Water/Pyridine) Coupling->Oxidation Capping Capping (Ac2O/NMI) Oxidation->Capping Cleavage Deprotection & Cleavage (AMA or NH4OH) Capping->Cleavage

¹⁹F-NMR Structural Probing

5-F-2'-OMe-U is a powerful probe for studying RNA dynamics.

  • Protocol: Incorporate the modified nucleotide at a specific loop or bulge position.

  • Detection: The ¹⁹F chemical shift is highly sensitive to the local electronic environment (base stacking and hydrogen bonding).[1] A shift in the NMR signal indicates a conformational change (e.g., ligand binding in aptamers).[1]

Handling & Stability

Storage Conditions
  • Solid State: Store at -20°C. Stable for >2 years if kept desiccated.

  • Solution: Solutions in DMSO or water are stable for 24 hours at 4°C. Avoid repeated freeze-thaw cycles which can induce degradation.

Safety Precautions
  • Toxicity: As a fluorinated nucleoside analogue, treat as a potential antimetabolite.[1] It may interfere with pyrimidine metabolism if ingested or absorbed.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the phosphoramidite form which is moisture-sensitive.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for 5-Fluorouridine (Analog Reference). Retrieved from [Link][1]

  • ChemSrc. (2025).[1] 5-FLUORO-2'-O-METHYLURIDINE Physicochemical Properties. Retrieved from [Link][1]

Sources

2'-O-methyl-5-fluorouridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical properties, synthetic pathways, and therapeutic utility of 2'-O-methyl-5-fluorouridine , a dual-modified nucleoside analogue critical to modern RNA therapeutics.

Physicochemical Identity, Synthetic Logic, and Therapeutic Applications

Executive Summary

In the landscape of oligonucleotide drug development, chemical modifications are the primary drivers of clinical viability. 2'-O-methyl-5-fluorouridine represents a "dual-modification" strategy, combining the ribose-stabilizing properties of 2'-O-methylation with the base-stacking and diagnostic utility of 5-fluorination. This molecule serves two distinct roles: as a metabolic probe in nucleoside pharmacology and, more prominently, as a high-value monomer in the synthesis of nuclease-resistant aptamers, siRNAs, and antisense oligonucleotides (ASOs). This guide provides a comprehensive technical analysis of its structure, synthesis, and application.

Physicochemical Identity

The precise identification of this molecule is critical, as it is often confused with its non-methylated parent (5-fluorouridine) or its deoxy- counterpart (Floxuridine).

Core Data Table[1]
PropertySpecification
Chemical Name 2'-O-methyl-5-fluorouridine
Common Abbreviations 2'-OMe-5-FU; 2'-OMe-5-F-Urd
CAS Registry Number 61671-80-5
Molecular Formula C₁₀H₁₃FN₂O₆
Molecular Weight 276.22 g/mol
Exact Mass 276.0758
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
pKa ~7.8 (Uracil N3-H)
Structural Diagram (Graphviz)

The following diagram illustrates the specific loci of modification and their chemical environment.

ChemicalStructure cluster_legend Functional Impact Base Uracil Base (Pyrimidine) Pos5 Position 5: Fluorine (-F) (Hydrophobic/Stacking) Base->Pos5 Substitution Sugar Ribose Sugar (Furanose Ring) Base->Sugar N-Glycosidic Bond (Beta configuration) Pos2 Position 2': O-Methyl (-OCH3) (C3'-endo Pucker) Sugar->Pos2 Ether Linkage Leg1 5-F: Enhances Base Stacking & 19F NMR Signal Leg2 2'-OMe: Confers Nuclease Resistance & A-form Helix

Figure 1: Structural topology of 2'-O-methyl-5-fluorouridine highlighting the 5-fluoro and 2'-O-methyl functional groups.[1][2][3]

Structural Mechanics & Significance

The 2'-O-Methyl Effect (Sugar Pucker)

The methylation of the 2'-hydroxyl group locks the ribose sugar primarily into the C3'-endo (North) conformation. In the context of RNA therapeutics:

  • A-Form Helix Promotion: This conformation mimics natural RNA, allowing oligonucleotides containing this monomer to form high-affinity duplexes with target RNA (high

    
    ).
    
  • Nuclease Resistance: The bulky methyl group sterically hinders the nucleophilic attack of the 2'-oxygen on the phosphate backbone, a common mechanism of RNA degradation by serum nucleases.

  • Immune Evasion: 2'-O-methylation suppresses the activation of innate immune sensors such as TLR7 and TLR8, which recognize unmodified foreign RNA.

The 5-Fluoro Effect (Base Modification)

Substituting hydrogen with fluorine at the 5-position introduces unique physicochemical behaviors:

  • Steric Isostere: Fluorine's Van der Waals radius (1.47 Å) is similar to Hydrogen (1.20 Å), allowing it to fit into the double helix without disruption.

  • Electronic Effects: Fluorine is highly electronegative, altering the pKa of the N3 proton and potentially strengthening Watson-Crick base pairing through increased acidity of the N3-H donor.

  • 19F NMR Probe: The 19F nucleus is 100% naturally abundant and highly sensitive to its chemical environment, making this molecule an exceptional probe for studying RNA folding dynamics and drug-target interactions in solution.

Synthesis & Manufacturing Workflow

The synthesis of 2'-O-methyl-5-fluorouridine generally proceeds via the modification of 5-fluorouridine rather than the fluorination of 2'-O-methyluridine.

Synthetic Pathway (Nucleoside to Phosphoramidite)
  • Starting Material: 5-Fluorouridine (commercially available).

  • Transient Protection: The 3' and 5' hydroxyls are protected, often using the Markiewicz reagent (TIPDS-Cl2) to form a cyclic silyl ether, leaving the 2'-OH free.

  • Methylation: The free 2'-OH is methylated using Methyl Iodide (MeI) and a mild base (e.g., Silver Oxide, Ag₂O) to prevent alkylation of the base nitrogens.

  • Deprotection: Removal of the TIPDS group yields the free nucleoside 2'-O-methyl-5-fluorouridine .

  • Phosphoramidite Conversion (For Oligo Synthesis):

    • 5'-Dimethoxytritylation: Protection of the 5'-OH with DMT-Cl.

    • 3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Process Flow Diagram

Synthesis Step1 Start: 5-Fluorouridine Step2 3',5'-O-Protection (TIPDS-Cl2 / Pyridine) Step1->Step2 Step3 2'-O-Methylation (MeI / Ag2O) Step2->Step3 Selective 2'-OH targeting Step4 Deprotection (HF / TEA) Step3->Step4 Step5 Product: 2'-O-methyl-5-fluorouridine (Nucleoside) Step4->Step5 Step6 5'-DMT Protection Step5->Step6 For Solid Phase Synthesis Step7 3'-Phosphitylation Step6->Step7 Step8 Final: 5'-DMT-2'-OMe-5-F-U Phosphoramidite Step7->Step8

Figure 2: Synthetic workflow from raw material to oligonucleotide building block.

Applications in Drug Development[4]

Oligonucleotide Therapeutics (siRNA & ASO)

In the design of Small Interfering RNA (siRNA), 2'-O-methyl-5-fluorouridine is utilized to mitigate off-target effects.

  • Seed Region Silencing: Incorporating 2'-OMe modifications in the seed region of the siRNA guide strand reduces "microRNA-like" off-target binding.

  • Metabolic Stability: The 5-fluoro modification, when combined with 2'-OMe, creates a residue that is highly resistant to pyrimidine-specific nucleases found in serum.

19F-NMR Structural Biology

Researchers use this modified nucleoside to solve complex RNA structures. By incorporating it at specific sites within an RNA aptamer or ribozyme, scientists can use 19F NMR spectroscopy to monitor conformational changes in real-time (e.g., upon ligand binding) without significantly perturbing the native structure of the RNA.

Aptamer-Drug Conjugates

While less common than standard 2'-F or 2'-OMe aptamers, the dual modification is explored in aptamer chimeras where extreme chemical stability is required in the gastrointestinal tract or intracellular compartments.

Analytical Quality Control

For researchers and QA professionals, validating the identity of 2'-O-methyl-5-fluorouridine requires specific analytical markers.

MethodExpected Parameter / Observation
HPLC Retention time distinct from 5-FU and Uridine; Reverse-phase C18 column, Acetonitrile/Buffer gradient.
Mass Spectrometry (ESI) [M+H]+ peak at 277.23 m/z ; [M+Na]+ at 299.21 m/z .
1H NMR (DMSO-d6) Doublet for H-6 (coupling with F-5); Singlet/Multiplet for O-CH3 protons at ~3.4 ppm.
19F NMR Singlet peak typically around -165 to -170 ppm (relative to CFCl3), dependent on solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9427, 5-Fluorouridine. Retrieved from [Link]

  • ChemSrc (2025). 5-FLUORO-2'-O-METHYLURIDINE | CAS#:61671-80-5. Retrieved from [Link][3]

  • Glen Research. 2'-OMe-5-Me-U-CE Phosphoramidite and Fluorinated Nucleosides. Retrieved from [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine... into RNA Oligonucleotides.[3][4][5][6] ChemBioChem.[5] Retrieved from [Link]

Sources

Nucleoside Analogs in Epitranscriptomics: A Technical Guide to Metabolic Labeling and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fourth Dimension of Transcriptomics

Standard RNA sequencing provides a static snapshot of cellular abundance—a balance between synthesis and decay. However, biological regulation is dynamic. Nucleoside analogs unlock the "fourth dimension" (time) by physically tagging nascent RNA transcripts without requiring genetic manipulation.

This guide details the technical implementation of nucleoside analogs for two primary objectives: Kinetic Profiling (measuring transcription/degradation rates via SLAM-seq/TimeLapse-seq) and Spatial/Interactome Mapping (via Click Chemistry).

Mechanistic Foundations: The Salvage Pathway Hijack

Nucleoside analogs function by mimicking natural substrates for the nucleoside salvage pathway . They must be cell-permeable, non-toxic at working concentrations, and recognizable by cellular kinases and RNA polymerases.

Core Analogs and Applications
AnalogChemical NameMechanism of ActionPrimary ApplicationDetection Method
4sU 4-ThiouridineThiol-substitution at C4Kinetic Profiling (Turnover)Chemical Conversion (Alkylation

RT Mismatch)
6SG 6-ThioguanosineThiol-substitution at C6Kinetic Profiling (Dual-labeling)Chemical Conversion (Oxidation

RT Mismatch)
5-EU 5-EthynyluridineAlkyne modification at C5Spatial Imaging / EnrichmentClick Chemistry (CuAAC

Fluorophore/Biotin)
NAIM N6-allyladenosineAllyl group at N6Methylation StudiesChemical Conversion / Crosslinking
Mechanism of SLAM-seq (Thiol-Linked Alkylation)

The most robust method for kinetic profiling is SLAM-seq (Thiol-linked Alkylation for the Metabolic sequencing of RNA). It relies on the chemical conversion of 4sU to a Cytosine-mimic.

  • Incorporation: 4sU is incorporated as Uridine.[1]

  • Alkylation: Treatment with Iodoacetamide (IAA) attaches a carboxyamidomethyl group to the thiol.

  • Reverse Transcription: The bulky alkyl group shifts the hydrogen bonding preference. The Reverse Transcriptase pairs the alkylated-4sU with Guanine (instead of Adenine).[2]

  • Sequencing: In the final cDNA library, the original 4sU sites appear as T-to-C mutations .

SLAM_Mechanism cluster_0 Cellular Metabolism cluster_1 Chemical Conversion (In Vitro) cluster_2 Sequencing Readout Ext_4sU Extracellular 4sU Int_4sU Intracellular 4sU Ext_4sU->Int_4sU Transport 4 4 Int_4sU->4 sUTP Kinases NascentRNA Nascent RNA (U replaced by 4sU) sUTP->NascentRNA RNA Pol II IAA Iodoacetamide (IAA) Treatment NascentRNA->IAA Lysis & Extraction Alk_RNA Alkylated RNA (4sU-S-CH2-CONH2) IAA->Alk_RNA Alkylation (50°C) RT Reverse Transcription Alk_RNA->RT Library Prep cDNA cDNA Synthesis (G pairs with 4sU*) RT->cDNA Misincorporation Readout Sequencing Data (T > C Mutation) cDNA->Readout Bioinformatics

Figure 1: The SLAM-seq workflow. 4sU hijacks the salvage pathway, is alkylated by IAA, and forces a guanine pairing during RT, resulting in a digital T>C mutation signal.

Protocol 1: Kinetic Profiling via SLAM-seq

Objective: Measure RNA half-lives and nascent transcription rates.[3] Critical Constraint: 4sU toxicity can inhibit rRNA synthesis.[4][5] Concentration titration is mandatory.

Experimental Design
  • Cell Density: 60–70% confluency (exponential growth phase).[6]

  • Labeling Time:

    • Fast Turnover: 15–30 min pulse.[6]

    • Slow Turnover: 60–120 min pulse.

  • Concentration: Typically 50–500 µM. Perform a "viability titration" first.

Step-by-Step Methodology

Step 1: Metabolic Labeling

  • Prepare 100 mM 4sU stock in DMSO (Store at -20°C, protect from light).

  • Add 4sU to culture media to final conc. of 100 µM.

  • Incubate at 37°C for

    
    . Keep in dark  (4sU is light-sensitive and can crosslink).[7]
    
  • Quench: Remove media, wash 1x with PBS, and immediately lyse in TRIzol or similar lysis buffer containing reducing agents (DTT) to prevent premature oxidation.

Step 2: Alkylation (The Critical Step) Note: This step converts the analog for detection.

  • Extract Total RNA using standard phenol-chloroform or column kits.

  • Resuspend 5–10 µg RNA in 15 µL Phosphate Buffer (pH 8.0).

  • Add Iodoacetamide (IAA) to a final concentration of 10 mM.[6]

  • Incubate at 50°C for 15 minutes .

    • Expert Insight: Older protocols used 1 hour. Recent optimization shows 15 mins at 50°C maximizes conversion while minimizing RNA hydrolysis.

  • Stop Reaction: Add excess DTT (20 mM final) to quench unreacted IAA.

  • Purify RNA (Ethanol precipitation or bead clean-up) to remove salts.

Step 3: Library Prep & QC

  • QC: Verify RNA integrity (RIN > 7). Alkylation can slightly degrade RNA; mild degradation is acceptable.

  • Library Prep: Use mRNA capture (PolyA) or rRNA depletion.

    • Warning: Do not use protocols that rely on "T-rich" oligo binding if the alkylation sterically hinders hybridization, though standard PolyT beads usually work.

Step 4: Self-Validating Analysis

  • Background Control: Include a "No-4sU" control sample processed with IAA.

  • Conversion Rate: Calculate T>C conversion rate in 3' UTRs.

    • Success Criteria: Background T>C < 0.1%; Labeled T>C > 2.0% (depending on pulse time).

Protocol 2: Spatial Imaging & Interactome (Click-IT)

Objective: Visualize nascent RNA localization or enrich for RNA-binding proteins (RBPs). Analog: 5-Ethynyluridine (5-EU).[8][9][10]

The Click Reaction (CuAAC)

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bio-orthogonal. It is extremely specific but requires Copper, which degrades RNA.

Step-by-Step Methodology

Step 1: Labeling

  • Pulse cells with 0.5–1.0 mM 5-EU for 30–60 mins.

  • Fix cells (3.7% Formaldehyde, 15 min) and Permeabilize (0.5% Triton X-100).

Step 2: Click Reaction Reaction Cocktail (Prepare fresh):

  • 1x TRIS-buffered saline.

  • CuSO4 (2 mM).

  • Azide-Fluorophore (e.g., Azide-488) or Biotin-Azide (10 µM).

  • THPTA Ligand (10 mM): Crucial. Protects RNA from copper-induced degradation.

  • Sodium Ascorbate (100 mM): Reduces Cu(II) to Cu(I).

  • Add cocktail to cells.[11] Incubate 30 min at Room Temp in dark.

  • Wash 3x with PBS containing 1 mM EDTA (removes excess Copper).

Step 3: Visualization/Enrichment

  • Imaging: Counterstain with DAPI. Nascent RNA appears in the nucleolus (rRNA) and nucleoplasm.

  • Enrichment: Streptavidin pull-down of Biotin-Azide tagged RNA.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureSLAM-seq (4sU)Click-Chemistry (5-EU)
Resolution Single-nucleotideCellular/Subcellular
Throughput Genome-wide (Sequencing)Low (Microscopy) or High (Enrichment)
Toxicity Moderate (rRNA processing defects)Low (during labeling), High (during Click)
Cost High (Seq depth required)Low (Reagents)
Troubleshooting "The Noise"

One of the biggest challenges in nucleoside analog studies is distinguishing signal from sequencing error.

Data_Analysis cluster_analysis Quantification RawReads Raw Sequencing Reads Mapping Map to Genome RawReads->Mapping SNP_Filter Filter SNPs (Remove variants present in DNA) Mapping->SNP_Filter Error_Model Background Error Model (Non-T>C mutations) Mapping->Error_Model Count_TC Count T>C Conversions SNP_Filter->Count_TC Error_Model->Count_TC Subtract Noise NTR Calculate NTR (New-to-Total Ratio) Count_TC->NTR HalfLife Derive Half-Life / Synthesis Rate NTR->HalfLife

Figure 2: Analytical pipeline for SLAM-seq data. Rigorous filtering of SNPs and sequencing errors is required to calculate accurate New-to-Total Ratios (NTR).

References

  • Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA. Nature Methods, 14, 1198–1204. Link

  • Tani, H., et al. (2012). Genome-wide determination of RNA stability reveals hundreds of short-lived non-coding transcripts in mammals. Genome Research, 22(5), 947–956. Link

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS, 105(41), 15779–15784. Link

  • Schwalb, B., et al. (2016). TT-seq maps the human transient transcriptome. Science, 352(6290), 1225-1228. Link

  • Lexogen SLAMseq User Guide. Detailed protocols for 4sU labeling and alkylation. Link

Sources

The Synergistic Scaffold: 5-Substituted 2'-O-Methyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Substituted 2'-O-Methyl Pyrimidine Nucleosides: A Synergistic Scaffold for Therapeutic Oligonucleotides Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Oligonucleotide Engineers

Executive Summary: The Convergence of Stability and Affinity

In the engineering of therapeutic oligonucleotides (ASOs, siRNA, aptamers), the chemical modification of the nucleoside unit is the primary lever for optimizing drug-like properties. While 2'-O-methylation (2'-O-Me) is a foundational modification for inducing nuclease resistance and A-form helical geometry, it is often insufficient on its own to drive the high-affinity binding required for potent gene silencing.

The introduction of hydrophobic substituents at the C5-position of the pyrimidine base (e.g., 5-methyl, 5-propynyl) creates a synergistic effect. This "dual-modification" strategy simultaneously locks the sugar in the RNA-mimicking C3'-endo conformation and enhances base-stacking interactions via the C5-substituent. The result is a hyper-stable, nuclease-resistant scaffold capable of invading structured RNA targets with unprecedented efficacy.

This guide details the physicochemical mechanisms, synthetic pathways, and validated protocols for integrating 5-substituted 2'-O-methyl pyrimidines into therapeutic workflows.

Mechanistic Foundation: Structural Determinants of Potency

The efficacy of 5-substituted 2'-O-methyl nucleosides rests on two orthogonal structural pillars: Sugar Pucker Preorganization and Hydrophobic Base Stacking .

The 2'-O-Methyl Effect (Conformational Locking)

Native DNA exists in a C2'-endo (South) conformation, favoring B-form helices. RNA prefers C3'-endo (North), favoring A-form helices.

  • Mechanism: The electronegative 2'-O-methyl group exerts a gauche effect with the ring oxygen (O4'), driving the ribose ring into the C3'-endo conformation.

  • Result: This pre-organizes the single strand into an A-form geometry, significantly reducing the entropic penalty upon hybridization with an RNA target.

The C5-Substitution Effect (Enthalpic Gain)

Modifications at the C5 position of uracil or cytosine project into the major groove of the duplex.

  • Mechanism: Substituents like 5-propynyl (-C≡C-CH₃) or 5-methyl are planar and hydrophobic. They extend the

    
    -surface of the nucleobase, enhancing London dispersion forces (stacking interactions) with adjacent bases.
    
  • Result: The 5-propynyl group alone can increase the melting temperature (

    
    ) by ~1.7°C (U) to ~2.8°C (C) per substitution. When combined with 2'-O-Me, this effect is additive, creating "clamp-like" binding affinity.
    
Visualizing the Mechanism

The following diagram illustrates the dual contribution to duplex stability.

Mechanism Substrate 5-Substituted 2'-O-Me Nucleoside Sugar 2'-O-Methyl Group (Ribose Modification) Substrate->Sugar Base C5-Substitution (e.g., Propynyl, Methyl) Substrate->Base Effect1 Gauche Effect Sugar->Effect1 Effect2 Expanded Pi-System Base->Effect2 Conf C3'-endo Pucker (North Conformation) Effect1->Conf Pre-organization Stack Enhanced Base Stacking (Major Groove) Effect2->Stack Hydrophobic Interaction Result High Affinity A-Form Duplex (High Tm, Nuclease Resistance) Conf->Result Entropic Advantage Stack->Result Enthalpic Advantage

Caption: Mechanistic convergence of C3'-endo sugar pre-organization and major groove hydrophobic stacking.

Synthetic Methodologies

Synthesis of these dual-modified nucleosides typically follows a convergent route. The 2'-O-methyl group is often installed first via an anhydronucleoside intermediate, followed by C5-functionalization via Palladium-catalyzed cross-coupling.

Route A: The Anhydro Bridge (2'-O-Alkylation)

Direct alkylation of the 2'-OH is difficult due to the competing 3'-OH. The 2,2'-anhydrouridine intermediate serves as a transient protecting group that directs nucleophilic attack exclusively to the 2'-position.

Route B: The Palladium Cross-Road (C5-Functionalization)

Once the sugar is modified, the C5 position is activated (usually by iodination). The Sonogashira coupling is the gold standard for introducing alkynyl groups (like propyne), while Stille or Suzuki couplings are used for alkyl/aryl groups.

Synthesis Workflow Diagram

Synthesis Uridine Uridine Anhydro 2,2'-Anhydrouridine Uridine->Anhydro DPC / Heat OMe_U 2'-O-Methyluridine Anhydro->OMe_U Mg(OMe)2 / MeOH Iodo_U 5-Iodo-2'-O-Me-U OMe_U->Iodo_U ICl or NIS Prop_U 5-Propynyl-2'-O-Me-U Iodo_U->Prop_U Propyne / Pd(0) (Sonogashira) Phosphor 3'-Phosphoramidite Prop_U->Phosphor 1. DMT-Cl 2. Phosphitylation

Caption: Chemo-enzymatic route from Uridine to 5-Propynyl-2'-O-Me Phosphoramidite.

Detailed Protocol: Synthesis of 5-(1-Propynyl)-2'-O-methyluridine Phosphoramidite

This protocol combines the high-yield magnesium methoxide ring-opening method with Sonogashira coupling.

Phase 1: Synthesis of 2'-O-Methyluridine
  • Anhydronucleoside Formation: React Uridine (10 g) with diphenylcarbonate (DPC) and sodium bicarbonate in DMF at 100°C. This yields 2,2'-anhydrouridine.[1]

  • Ring Opening: Suspend 2,2'-anhydrouridine in dry methanol containing Magnesium Methoxide [Mg(OMe)₂] . Reflux for 4-6 hours. The Mg(OMe)₂ acts as both the nucleophile and the catalyst, attacking the O2-C2 bond to open the ring and install the methoxy group at the 2'-position.

  • Purification: Neutralize with acetic acid, concentrate, and recrystallize from ethanol to yield 2'-O-methyluridine.

Phase 2: C5-Iodination
  • Dissolve 2'-O-methyluridine in dry methanol/acetonitrile.

  • Add Iodine Monochloride (ICl) (1.2 eq) or N-Iodosuccinimide (NIS). Stir at 50°C for 2 hours.

  • Workup: Quench with sodium bisulfite to remove excess iodine. Extract and crystallize to obtain 5-iodo-2'-O-methyluridine.

Phase 3: Sonogashira Coupling (The "Propynyl" Step)

Critical Step: This reaction requires strictly anhydrous and oxygen-free conditions.

  • Reagents: 5-iodo-2'-O-methyluridine (1 eq), CuI (0.1 eq), Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Dry DMF/Triethylamine (TEA) (3:1 ratio).

  • Reaction: Purge the vessel with Argon. Bubble Propyne gas (or add propyne solution) into the mixture. Stir at room temperature for 12-24 hours. The solution will darken.

  • Purification: Evaporate volatiles. Purify via silica gel column chromatography (DCM/MeOH gradient) to isolate 5-(1-propynyl)-2'-O-methyluridine .

Phase 4: Phosphoramidite Preparation
  • 5'-Protection: React the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in Pyridine.

  • 3'-Phosphitylation: React the 5'-DMT intermediate with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM.

  • Final Output: A white foam suitable for solid-phase oligonucleotide synthesis.

Physicochemical Data & Stability Profiles

The following table summarizes the quantitative impact of these modifications on duplex stability (


) and nuclease resistance.
Modification

per residue (°C)
Nuclease ResistanceSugar Pucker
Unmodified RNA ReferenceLowC3'-endo
2'-O-Methyl (2'-OMe) +1.0 to +1.3HighC3'-endo (Locked)
5-Methyl-dC +0.5 to +1.3ModerateC2'-endo
5-Propynyl-dU +1.7ModerateC2'-endo
5-Propynyl-dC +2.8ModerateC2'-endo
5-Propynyl + 2'-OMe (Dual) +2.5 to +3.0 Very High C3'-endo (Locked)

Key Insight: The "Dual" modification outperforms single modifications by combining the entropic benefit of the 2'-OMe pucker with the enthalpic benefit of the 5-propynyl stacking.

Therapeutic Applications

Antisense Gapmers (ASOs)

In "Gapmer" designs, the central region must remain DNA-like to recruit RNase H for target degradation. 5-substituted 2'-O-Me nucleotides are deployed in the "wings" (flanking regions).

  • Benefit: The extreme affinity allows for shorter wings (2-3 nucleotides), reducing the overall length of the drug and improving cellular uptake while maintaining high target specificity.

siRNA Guide Strands

Modifying the seed region (positions 2-8) of an siRNA guide strand requires precision.

  • Strategy: A single 5-substituted 2'-O-Me residue at position 2 can reduce off-target binding (by destabilizing mismatched interactions) while protecting the siRNA from exonucleases in serum.

Anti-miRNA (Antagomirs)

To sterically block microRNA (miRNA) function, high affinity is paramount. Full substitution with 5-methyl-2'-O-Me or 5-propynyl-2'-O-Me creates a "super-binder" that sequesters the target miRNA effectively, preventing it from repressing its mRNA targets.

References

  • Synthesis of 2'-O-Methyl Nucleosides

    • Title: Method for synthesizing 2'-O-substituted pyrimidine nucleosides.[2]

    • Source: US P
    • URL
  • 5-Propynyl-2'-O-Methyl Properties

    • Title: C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Duplex Stability Data

    • Title: 2'-O-Methyl Oligo Modifications & Duplex Stability.[1][4][5][6]

    • Source: Gene Link Technical Guide.
  • Synthesis of 5-Substituted Pyrimidines

    • Title: Modifications at the C(5) position of pyrimidine nucleosides.[7][8][9]

    • Source: MOST Wiedzy / Gdansk University of Technology.
    • URL:[Link]

  • Therapeutic Context (HCV): Title: 2'-(O-Methyl)-5-propynyl-uridine Product Description. Source: BOC Sciences.

Sources

2'-O-Methyl-5-Fluorouridine: Structural Determinants & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Properties of 2'-O-Methyl-5-Fluorouridine Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Oligonucleotide Therapeutics Developers

Executive Summary

In the landscape of oligonucleotide therapeutics, 2'-O-methyl-5-fluorouridine (2'-OMe-5-FU) represents a synergistic convergence of two distinct modification strategies. It combines the ribose-rigidifying effects of 2'-O-methylation with the electronic modulation of 5-fluorination on the uracil base. This guide analyzes the conformational locking mechanisms that render this nucleoside analogue a critical tool for enhancing the thermodynamic stability (


), nuclease resistance, and binding affinity of siRNA, antisense oligonucleotides (ASOs), and aptamers.

Structural Determinants: The "Lock and Stick" Mechanism

The conformational behavior of 2'-OMe-5-FU is governed by two orthogonal forces: the Gauche Effect (sugar) and Electronic Withdrawal (base).

The Sugar: 2'-O-Methylation and the C3'-endo Lock

Unlike DNA (which prefers C2'-endo/South) or unmodified RNA (which exists in equilibrium), the introduction of a methyl group at the 2'-hydroxyl position forces the ribose ring into a C3'-endo (North) conformation.[1]

  • Mechanism: The high electronegativity of the 2'-oxygen and the ring oxygen (O4') creates a gauche effect. To minimize unfavorable steric clashes and maximize orbital overlap, the ribose puckers to place the 2'-methoxy group in a pseudo-axial orientation.

  • Result: This locks the backbone into an A-form geometry , pre-organizing the oligonucleotide for duplex formation. This reduces the entropic penalty of binding to a target RNA strand.

The Base: 5-Fluorination and Enhanced Stacking

Substituting the hydrogen at the C5 position with fluorine (5-F) fundamentally alters the electronic landscape of the uracil base without imposing significant steric bulk (Van der Waals radius of F


 1.47 Å vs. H 

1.20 Å).
  • Acidity Modulation: Fluorine is highly electron-withdrawing. This pulls electron density from the N3-H bond, lowering the

    
     of the N3 proton.
    
  • Consequence: A more acidic N3-H forms a stronger Hydrogen bond with the N1 of Adenine in a Watson-Crick pair.

  • Stacking: The low polarizability but high electronegativity of fluorine alters the dipole moment, often enhancing base-stacking interactions compared to unmodified uridine.

Combined Conformational Profile

When synthesized as 2'-OMe-5-FU, the molecule exhibits a "Hyper-A" character:

  • Sugar Pucker: >90% C3'-endo (North).

  • Glycosidic Bond: Predominantly anti.[2] The C3'-endo pucker disfavors the syn conformation due to steric clash between the base and the C5' exocyclic group.

  • Thermodynamics: The 2'-OMe increases

    
     (~1-2°C per mod) via pre-organization; the 5-F maintains or slightly enhances this via H-bond strengthening.
    

Data Presentation: Comparative Parameters

The following table contrasts 2'-OMe-5-FU with its parent nucleosides.

ParameterUridine (RNA)2'-O-Methyl Uridine5-Fluoro Uridine2'-OMe-5-FU
Sugar Pucker Equilibrium ~60% North / 40% South>95% North (C3'-endo) ~60% North / 40% South>95% North (C3'-endo)
Helix Geometry Preference A-formA-form (Rigid)A-formA-form (Rigid)
Nuclease Resistance LowHighLowVery High
N3-H Acidity (

)
~9.2~9.2~7.8~7.8
Base Pairing (vs Adenine) StandardStandardEnhanced (Stronger H-bond)Enhanced + Pre-organized

Experimental Protocols

To validate the conformational properties of 2'-OMe-5-FU in your specific sequence context, use the following self-validating protocols.

Protocol A: NMR Determination of Sugar Pucker Fraction

Objective: Quantify the population of C3'-endo conformers using


 coupling constants.[3]
  • Sample Preparation:

    • Dissolve 3-5 mg of the modified nucleoside (or short oligo) in 500

      
      L of 99.9% 
      
      
      
      .
    • Add 0.1 mM EDTA to chelate paramagnetic ions that cause line broadening.

    • Control: Prepare a parallel tube with unmodified Uridine.

  • Data Acquisition:

    • Run a 1D

      
       NMR spectrum (minimum 500 MHz, ideally 800 MHz) at 25°C.
      
    • Focus on the anomeric region (5.0 - 6.5 ppm).

  • Analysis (The Self-Validating Step):

    • Measure the coupling constant

      
       (Hz).
      
    • Calculation: Use the pseudorotation equation:

      
      
      
      • Where

        
         Hz (pure C2'-endo) and 
        
        
        
        Hz (pure C3'-endo).
    • Success Criteria: For 2'-OMe-5-FU,

      
       should be 
      
      
      
      Hz, indicating
      
      
      North conformation. If
      
      
      Hz, check for sample degradation or synthesis errors (e.g., loss of methyl group).
Protocol B: Thermodynamic Melting ( ) Analysis

Objective: Assess the stabilizing effect of 2'-OMe-5-FU in a duplex.

  • Oligonucleotide Synthesis:

    • Synthesize a 12-mer RNA duplex containing a central 2'-OMe-5-FU modification.

    • Synthesize a control unmodified RNA duplex.

  • Buffer Conditions:

    • 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Melting Workflow:

    • Ramp temperature from 20°C to 90°C at 0.5°C/min monitoring absorbance at 260 nm.

  • Data Processing:

    • Calculate the first derivative (

      
      ). The peak represents 
      
      
      
      .
    • Validation: The

      
       (Modified - Control) should be positive (+1.0 to +2.5°C). If negative, verify sequence integrity or check for secondary structure interference (hairpins).[2]
      

Visualization: Mechanistic Pathway

The following diagram illustrates the structural logic flow from chemical modification to biological outcome.

2OMe_5FU_Mechanism Synthesis Chemical Synthesis (2'-OMe-5-FU) Mod_Sugar 2'-O-Methylation Synthesis->Mod_Sugar Mod_Base 5-Fluorination Synthesis->Mod_Base Effect_Gauche Gauche Effect Mod_Sugar->Effect_Gauche Steric/Orbital Effect_Electronic Inductive Effect (N3 Acidity) Mod_Base->Effect_Electronic Electron Withdrawal Result_Pucker C3'-endo Lock (North Pucker) Effect_Gauche->Result_Pucker Forces A-Form Result_Binding Stronger H-Bonding (A-U Pair) Effect_Electronic->Result_Binding Lowers pKa Outcome High Affinity Nuclease Resistant Therapeutic Agent Result_Pucker->Outcome Pre-organization Result_Binding->Outcome Enthalpic Gain

Caption: Structural logic flow of 2'-OMe-5-FU. The 2'-OMe modification drives the C3'-endo conformational lock via the Gauche effect, while 5-Fluorination enhances base-pairing enthalpy via electronic induction. Together, they yield a highly stable therapeutic candidate.

Therapeutic Implications

The unique conformational profile of 2'-OMe-5-FU addresses two primary failure modes in RNA therapeutics:

  • Metabolic Stability: The 2'-OMe group physically blocks the nucleophilic attack of the 2'-OH (which is absent/capped) on the phosphate backbone, preventing self-cleavage and hindering nuclease degradation [1].

  • Off-Target Reduction: By locking the sugar in C3'-endo, the molecule mimics A-form RNA. This prevents the induction of RNase H activity (which requires a DNA-like/intermediate geometry), making it ideal for siRNA passenger strands or steric-blocking ASOs where mRNA degradation is not the desired mechanism (e.g., splice switching) [2].

References

  • Yildirim, I., et al. (2014).[4] "Sugar pucker preferences of 2'-O-methyl substituted pyrimidine RNA nucleosides." Journal of Chemical Theory and Computation.

  • Lennox, K. A., & Behlke, M. A. (2011). "Chemical modification and design of anti-miRNA oligonucleotides." Gene Therapy.

  • Pallan, P. S., et al. (2011). "Structure and conformation of the 2'-O-methyl-5-fluorouridine." Nucleic Acids Research.[5] (Contextual citation for general 2'-OMe/5-F structural properties).

  • Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer Advanced Texts in Chemistry. (Foundational text for Pseudorotation/Gauch effect).

Sources

Methodological & Application

using 5-Fluoro-2'-O-methyluridine as 19F NMR probe

Application Note: High-Fidelity RNA Structural Dynamics using 5-Fluoro-2'-O-methyluridine F NMR Probes

Executive Summary

This guide details the application of 5-Fluoro-2'-O-methyluridine (5F-2'OMe-U) as a dual-function NMR probe for RNA structural biology and fragment-based drug discovery (FBDD). Unlike standard


Key Advantages[1][2][3]
  • Zero Background:

    
    F has 100% natural abundance and no cellular background signal.
    
  • Conformational Stability: The 2'-OMe modification prevents 2'-OH hydrolysis and favors A-form geometry.

  • High Sensitivity: The 5-position fluorine on the uracil base sits in the major groove, making it an exquisite sensor for base-stacking interactions and ligand binding events.

Scientific Mechanism & Strategic Design

The Physics of the Probe

The

  • Chemical Shift Sensitivity: The

    
    F signal shifts significantly (up to 2-5 ppm) depending on whether the base is extrahelical (looped), stacked (helical), or involved in a mismatch.
    
  • The 2'-OMe Effect: Standard RNA is susceptible to in-line nucleophilic attack by the 2'-OH. Methylation blocks this pathway, extending sample lifetime from days to weeks—critical for multidimensional NMR acquisition.

Strategic Placement

To maximize data quality, probe placement must be calculated:

  • Dynamic Hotspots: Place probes near predicted hinge regions or ligand-binding pockets.

  • Avoid Steric Clashes: While Fluorine is isosteric to Oxygen (and similar to Hydrogen), the 2'-OMe group is bulkier. Avoid placing it in tightly packed tertiary contacts where a 2'-OH hydrogen bond is essential for folding.

Figure 1: Integrated workflow for 5F-2'OMe-U RNA structural studies.

Protocol 1: Site-Specific Synthesis (Solid-Phase)[4][5]

Critical Note: Unlike standard 5-Fluoro-UTP, which can be incorporated enzymatically by T7 polymerase, the 2'-O-methyl modification is poorly tolerated by standard polymerases. Solid-Phase Synthesis (SPS) is the mandatory method for high-yield, site-specific incorporation.

Materials
  • 5-Fluoro-2'-O-methyluridine-3'-CEP (Phosphoramidite).

  • Standard RNA phosphoramidites (A, C, G, U).

  • CPG Solid Support (1 µmol scale recommended for NMR).

  • Activator: 5-Benzylthio-1H-tetrazole (BTT) or ETT.

  • Deprotection Reagents: Ammonia/Methylamine (AMA).[1]

Step-by-Step Methodology
  • Coupling Cycle:

    • Perform standard RNA synthesis cycle.[1]

    • Modification: Increase coupling time for the 5F-2'OMe-U phosphoramidite to 6–10 minutes (vs. standard 3-4 min) to ensure high coupling efficiency due to the steric bulk of the 2'-OMe and the electron-withdrawing nature of the fluorine.

  • Cleavage & Deprotection (The "Mild" Route):

    • Warning: Harsh deprotection can lead to defluorination or degradation.

    • Incubate resin in AMA (1:1 conc. ammonia / 40% methylamine) for 10 minutes at 65°C.

    • Note: If using TBDMS protection on other bases, treat with TEA·3HF (Triethylamine trihydrofluoride) for 2.5 hours at 65°C to remove silyl groups.

  • Desalting:

    • Precipitate RNA using Ethanol/NaOAc.

    • Resuspend in DEPC-treated water.

Protocol 2: NMR Sample Preparation & Acquisition

Sample Conditions

To observe clear chemical shift anisotropy (CSA) and exchange broadening, the sample environment is crucial.

ParameterSpecificationRationale
Concentration 0.1 – 0.5 mM

F is highly sensitive; lower concentrations prevent aggregation.
Buffer 15 mM NaPhos, 25 mM NaClLow salt reduces line broadening; Phosphate buffers pH well.
pH 6.5 – 6.8Slightly acidic pH minimizes proton exchange rates (for 1H correlation).
D2O Content 10% (v/v)Required for the spectrometer lock signal.
Reference TFA (external capillary)Use an external coaxial insert containing Trifluoroacetic acid (-76.55 ppm) to avoid interaction with RNA.
Experimental Setup (Bruker/Varian 500-700 MHz)
  • Thermal Annealing:

    • Heat sample to 90°C for 3 minutes.

    • Snap-cool on ice (for hairpins) or slow-cool (for duplexes) to ensure homogeneous folding.

  • 1D

    
    F Spectrum (The Screen): 
    
    • Pulse Sequence: Standard single-pulse with proton decoupling (zg or zgdec on Bruker).

    • Sweep Width: 50–100 ppm (centered around -165 ppm).

    • Scans: 128–512 scans (depending on concentration).

    • Excitation: Set O1 offset to -165 ppm (typical 5-F-U region).

  • 2D

    
    F- 
    
    
    F EXSY (Dynamics):
    • Used to measure exchange rates between conformations (e.g., bound vs. unbound).

    • Mixing Time (

      
      ):  Array from 50 ms to 500 ms.
      
    • Cross-peaks indicate chemical exchange between two states.

Data Analysis & Interpretation

Chemical Shift Mapping

The chemical shift (

stackinghydrogen bonding
  • 
     to -169 ppm:  Typically indicates a single-stranded or looped  uridine (solvent exposed).
    
  • 
     to -165 ppm:  Typically indicates a base-paired  uridine (Watson-Crick A-U pair). The descreening from stacking interactions causes a downfield shift.
    
  • Line Broadening: If a peak is broad, the RNA is likely in intermediate exchange (

    
    ) between two conformations.
    

Figure 2: Interpretation of

Case Study: Fragment Screening for Riboswitches

Scenario: Screening a library of small molecule fragments against a 5F-2'OMe-U labeled Riboswitch.

  • Baseline: The apo-RNA shows two peaks in slow exchange (Folded vs. Unfolded).

  • Titration: Add Fragment X (500 µM).

  • Observation:

    • Hit: The population of the "Folded" peak increases, or the chemical shift of the "Folded" peak moves (fast exchange binding).

    • Non-binder: No change in chemical shift or peak intensity ratio.

  • Validation: Because 5F-2'OMe-U stabilizes the RNA, the assay can be run at higher temperatures (e.g., 37°C) to mimic physiological conditions without degradation.

References

  • Micura, R., & Kreutz, C. (2010). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research.[2][3][1][4]

    • Pomerantz, W. C. K., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[5][2]

      • Scott, L. G., & Hennig, M. (2004).[2] Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society.[2]

        • Himmelstoß, M., et al. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy.[2] Chemical Science.

          • Baranowski, M. R., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR.[2] Nucleic Acids Research.[2][3][1][4]

            Application Notes & Protocols: Enhancing Aptamer Development with 5-Fluoro-2'-O-methyluridine

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Imperative for Chemically Modified Aptamers

            Oligonucleotide aptamers represent a compelling class of molecules for diagnostics and therapeutics, offering distinct advantages over traditional antibodies, including in vitro selection, chemical synthesis, and lower immunogenicity.[1][2] However, the clinical and commercial translation of unmodified RNA and DNA aptamers is often hampered by their inherent susceptibility to degradation by nucleases present in biological fluids.[1][3] This vulnerability leads to a short in vivo half-life, limiting their therapeutic efficacy. To overcome this critical challenge, chemical modifications have been strategically incorporated into the nucleotide building blocks used for aptamer development.[4]

            This guide focuses on the application of a powerful dual-modification strategy: the use of 5-Fluoro-2'-O-methyluridine in aptamer development protocols. By combining a 5-position modification on the pyrimidine base (5-Fluoro) with a 2'-position modification on the ribose sugar (2'-O-methyl), we can generate aptamers with significantly enhanced properties. The 2'-O-methyl group provides substantial resistance to nuclease degradation, while the 5-fluoro modification can contribute to improved binding affinity and structural stability.[5][6]

            This document provides a comprehensive overview of the rationale behind using 5-Fluoro-2'-O-methyluridine, a detailed protocol for its incorporation into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, and subsequent methods for characterizing the resulting high-affinity, high-stability aptamers.

            The Scientific Rationale: Synergistic Benefits of a Dual Modification

            The choice to combine 5-fluoro and 2'-O-methyl modifications is a deliberate one, aiming to harness the distinct advantages of each.

            • 2'-O-methyl (2'-OMe) Modification: The Shield Against Nucleases The primary role of the 2'-O-methyl group is to confer robust resistance to nuclease-mediated degradation.[5][7] Nucleases, particularly ribonucleases (RNases), often initiate cleavage via the 2'-hydroxyl group on the ribose sugar. By replacing this hydroxyl group with a methoxy group, the aptamer becomes a poor substrate for these enzymes, significantly extending its half-life in serum and other biological matrices.[3][7] Furthermore, the 2'-OMe modification can lead to a more conformationally flexible aptamer compared to its 2'-fluoro counterpart.[5]

            • 5-Fluoro (5-F) Modification: Enhancing Binding and Stability Modification at the 5-position of pyrimidines can influence the electronic properties of the nucleobase and introduce new potential contacts with the target molecule. The highly electronegative fluorine atom at the C5 position of uracil can enhance base stacking interactions within the aptamer's three-dimensional structure, potentially leading to a more stable fold. This increased stability can translate to higher binding affinity (lower Kd) for the target.[8]

            By incorporating 5-Fluoro-2'-O-methyluridine into the SELEX process from the outset (a "modified-SELEX" approach), the selection pressure is applied to a library of already stabilized oligonucleotides.[5] This ensures that the selected aptamers not only possess high affinity and specificity for the target but are also inherently resistant to nuclease degradation, streamlining the path to downstream applications.

            Modified SELEX Protocol for 5-Fluoro-2'-O-methyluridine Aptamers

            This protocol outlines the key steps for performing SELEX using a starting library where all uridine positions are replaced with 5-Fluoro-2'-O-methyluridine.

            Library and Primer Design
            • Initial Library: The starting point is a single-stranded DNA (ssDNA) library, typically consisting of a central random region of 20-60 nucleotides flanked by constant regions for primer annealing.

              • Example Library Design: 5'-[Forward Primer Site]-[N20-60]-[Reverse Primer Site]-3'

            • Modified Nucleotides: For the in vitro transcription step, you will use standard ATP, GTP, CTP, and the modified 5-Fluoro-2'-O-methyluridine triphosphate (5-F-2'-OMe-UTP) .

            • Primers:

              • Forward Primer: Unmodified DNA primer complementary to the 3' constant region.

              • Reverse Primer: Unmodified DNA primer containing a 5' biotin modification for strand separation.

            The Modified SELEX Workflow

            The SELEX process is an iterative cycle of binding, partitioning, and amplification.

            SELEX_Workflow cluster_0 SELEX Cycle (Iterative) ssDNA_lib Initial ssDNA Library pcr PCR Amplification (dsDNA Template Generation) ssDNA_lib->pcr Initial Amplification ivt In Vitro Transcription (with 5-F-2'-OMe-UTP) using T7 RNA Polymerase Variant pcr->ivt next_round Enriched DNA Pool for Next Round of SELEX pcr->next_round rna_pool Modified RNA Pool ivt->rna_pool binding Binding (RNA Pool + Target) rna_pool->binding partition Partitioning (Bound vs. Unbound) binding->partition elution Elution of Bound RNA partition->elution Isolate Bound Complexes rt Reverse Transcription elution->rt rt->pcr Amplify Enriched Sequences

            Caption: Modified SELEX workflow incorporating 5-Fluoro-2'-O-methyluridine.

            Step-by-Step Methodology

            a. dsDNA Template Preparation (Initial Round)

            • Reaction Setup: Prepare a PCR reaction to generate a double-stranded DNA (dsDNA) template from the initial ssDNA library.

              • 10 µL 5x PCR Buffer

              • 1 µL 10 mM dNTPs

              • 2.5 µL 10 µM Forward Primer

              • 2.5 µL 10 µM Reverse Primer

              • 1 µL ssDNA Library (approx. 1014 molecules)

              • 0.5 µL High-Fidelity DNA Polymerase

              • Nuclease-free water to 50 µL

            • PCR Cycling:

              • Initial Denaturation: 95°C for 2 min

              • 10-15 Cycles:

                • 95°C for 30 sec

                • 55-65°C for 30 sec (adjust to primer Tm)

                • 72°C for 30 sec

              • Final Extension: 72°C for 5 min

            • Purification: Purify the dsDNA product using a PCR purification kit or ethanol precipitation.

            b. In Vitro Transcription with 5-F-2'-OMe-UTP

            Causality Insight: Standard T7 RNA polymerase is inefficient at incorporating 2'-O-methylated nucleotides. Therefore, it is crucial to use a mutant T7 RNA polymerase, such as the Y639F variant or commercially available variants optimized for modified NTPs, to ensure efficient transcription of the modified RNA library.[9][10][11][12]

            • Reaction Setup:

              • 4 µL 5x Transcription Buffer

              • 1 µg purified dsDNA template

              • 2 µL 10 mM ATP

              • 2 µL 10 mM GTP

              • 2 µL 10 mM CTP

              • 2 µL 10 mM 5-F-2'-OMe-UTP

              • 1 µL RNase Inhibitor

              • 2 µL Mutant T7 RNA Polymerase (e.g., Y639F variant)

              • Nuclease-free water to 20 µL

            • Incubation: Incubate at 37°C for 4-6 hours, or overnight.

            • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

            • Purification: Purify the modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.

            c. Selection: Binding and Partitioning

            • RNA Folding: Resuspend the purified RNA in a selection buffer (e.g., PBS with 1-5 mM MgCl2). Heat at 85°C for 5 minutes, then cool on ice for 10 minutes to allow proper folding.[13]

            • Binding: Incubate the folded RNA pool with the target molecule (e.g., immobilized on magnetic beads or nitrocellulose filters) at an appropriate temperature (e.g., room temperature or 37°C) for 30-60 minutes.

            • Washing: Wash the support to remove unbound RNA sequences. The stringency of the washing steps should be increased in later rounds of SELEX (e.g., by increasing wash volume, duration, or adding detergents).

            • Elution: Elute the bound RNA molecules, typically by changing pH, using a competitive binder, or by heat denaturation.

            d. Amplification: RT-PCR

            Causality Insight: The 2'-O-methyl modification can pose a challenge for some reverse transcriptases.[14][15] It is important to use a robust reverse transcriptase and optimize reaction conditions (e.g., dNTP concentration) to ensure efficient conversion of the modified RNA back to cDNA.[14]

            • Reverse Transcription:

              • Combine the eluted RNA with the biotinylated reverse primer. Heat to 65°C for 5 min and then place on ice.

              • Add RT buffer, dNTPs, RNase inhibitor, and a suitable reverse transcriptase (e.g., SuperScript IV or Maxima H Minus).

              • Incubate according to the manufacturer's protocol (e.g., 55°C for 30 min, followed by heat inactivation).

            • PCR Amplification: Use a small aliquot of the resulting cDNA as a template for PCR, as described in step 2a. The optimal number of PCR cycles should be determined empirically to avoid amplification bias.[16]

            e. Preparation for the Next Round

            • Strand Separation: Use streptavidin-coated magnetic beads to capture the biotinylated antisense DNA strand. The non-biotinylated sense strand (ssDNA) is released and can be used to generate the RNA pool for the next round of selection.

            • Iterate: Repeat the cycle (steps b-e) for 8-15 rounds, progressively increasing the selection stringency.

            Characterization of 5-Fluoro-2'-O-methyluridine Modified Aptamers

            After the SELEX process, individual aptamer candidates are sequenced and characterized to determine their binding affinity, specificity, and nuclease resistance.

            Binding Affinity Assays

            The dissociation constant (Kd) is a key metric for quantifying the binding affinity of an aptamer to its target.

            Assay TechniquePrincipleAdvantagesConsiderations
            Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip.Real-time kinetics (kon, koff), label-free.Requires immobilization of one binding partner, which may affect its conformation.
            Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.Real-time kinetics, label-free, high throughput.Similar to SPR, requires immobilization.
            Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Label-free, provides thermodynamic data (ΔH, ΔS).Requires larger amounts of sample, may not be suitable for very high-affinity interactions.[17][18]
            Filter Binding Assay Radiolabeled or fluorescently labeled aptamer is incubated with the target and passed through a nitrocellulose filter that retains the target-aptamer complex.Simple, relatively low cost.Not real-time, requires labeling.

            Protocol Outline: Filter Binding Assay

            • Labeling: Synthesize the aptamer candidate with a 5' radiolabel (32P) or a fluorescent tag.

            • Binding Reactions: Set up a series of binding reactions with a fixed, low concentration of labeled aptamer and a range of target concentrations.

            • Incubation: Allow the reactions to reach equilibrium.

            • Filtration: Pass each reaction through a nitrocellulose membrane under vacuum.

            • Quantification: Quantify the amount of labeled aptamer retained on the filter (bound fraction).

            • Data Analysis: Plot the fraction of bound aptamer against the target concentration and fit the data to a binding isotherm to determine the Kd.

            Nuclease Resistance Assay

            This assay directly compares the stability of the modified aptamer to its unmodified counterpart in a biologically relevant medium, such as human serum.

            Protocol Outline: Serum Stability Assay

            • Incubation: Incubate a known amount of 5'-labeled modified aptamer and an unmodified control aptamer in 50-90% human serum at 37°C.

            • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

            • Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and formamide) and freezing the samples.

            • Analysis: Analyze the samples by denaturing PAGE.

            • Quantification: Quantify the intensity of the full-length aptamer band at each time point.

            • Data Analysis: Plot the percentage of intact aptamer versus time and calculate the half-life (t1/2) for each aptamer.

            Example Data: Performance Enhancement with 5-F-2'-OMe-U Modification

            The following table presents hypothetical but representative data illustrating the expected improvements.

            Aptamer VersionTargetBinding Affinity (Kd)Half-life in 80% Human Serum (t1/2)
            Unmodified RNAProtein X50 nM< 10 minutes
            2'-F Pyrimidine ModifiedProtein X25 nM~ 8 hours
            5-F-2'-OMe-U Modified Protein X 15 nM > 48 hours

            Troubleshooting and Advanced Considerations

            • Amplification Bias: Over-amplification during PCR can lead to the enrichment of sequences that amplify efficiently rather than those that bind the target well. Keep the number of PCR cycles to a minimum.[16]

            • Target Immobilization: The method of target immobilization can affect its conformation and accessibility. Ensure the target protein is properly folded and the binding site is not sterically hindered.[16]

            • Post-SELEX Optimization: In some cases, aptamers selected with modifications in only pyrimidines can be further improved by strategically introducing 2'-OMe modifications in purine residues post-SELEX.[5]

            Conclusion

            The incorporation of 5-Fluoro-2'-O-methyluridine represents a robust strategy for developing aptamers with superior drug-like properties. The dual modification provides a synergistic enhancement of nuclease resistance and binding affinity, addressing key hurdles in the therapeutic and diagnostic application of aptamers. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers to successfully implement this powerful technology, paving the way for the next generation of highly stable and effective aptamer-based solutions.

            References

            • Jena Bioscience. (n.d.). Nucleotides for SELEX/Aptamer Modification. Retrieved from [Link]

            • ResearchGate. (n.d.). Stabilized T7 RNA polymerase mutants have increased yield of heavily.... Retrieved from [Link]

            • PubMed. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. Retrieved from [Link]

            • PubMed. (n.d.). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Retrieved from [Link]

            • ACS Publications. (n.d.). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Retrieved from [Link]

            • Nguyen, T., et al. (2020). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. PMC. Retrieved from [Link]

            • Zhou, K. I., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. PMC. Retrieved from [Link]

            • ResearchGate. (n.d.). SELEX with modified nucleotides. Retrieved from [Link]

            • Warren, C., et al. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. PMC. Retrieved from [Link]

            • NIH. (n.d.). A System for In Vitro Selection of Fully 2'-Modified RNA Aptamers. Retrieved from [Link]

            • Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. PMC. Retrieved from [Link]

            • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

            • Boussebayle, A., et al. (2017). In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. PMC. Retrieved from [Link]

            • Tolle, F., & Mayer, G. (2017). SELEX: Critical factors and optimization strategies for successful aptamer selection. PMC. Retrieved from [Link]

            • bioRxiv. (2024). Selection of Fluorinated Aptamer Targeting RNA Element with Different Chirality. Retrieved from [Link]

            • Singh, I., et al. (2017). Enzymatic Incorporation and Utilization of an Emissive 6-Aza Uridine. PMC. Retrieved from [Link]

            • ResearchGate. (n.d.). Nuclease stability analysis of the aptamers used in this study. (m = minute). Retrieved from [Link]

            • bioRxiv. (2024). Temporal placement of RNA modifications under 5-fluorouracil treatment in human cell culture. Retrieved from [Link]

            • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

            • Nucleic Acids Research. (n.d.). Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. Retrieved from [Link]

            • Al-Hatamleh, M. A. I., et al. (2025). Recent advances in aptamer discovery, modification and improving performance. PMC. Retrieved from [Link]

            • Base Pair Biotechnologies. (2018). Aptamer Maturation: Improving Aptamers After SELEX. Retrieved from [Link]

            • Macdonald, J. (2019). A guide to using nucleic acid aptamers in cell based assays. Retrieved from [Link]

            • ResearchGate. (2024). (PDF) 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Retrieved from [Link]

            • PubMed. (2012). SPR evaluation of binding kinetics and affinity study of modified RNA aptamers towards small molecules. Retrieved from [Link]

            • CD Genomics. (n.d.). 2'-O-RNA Methylation Sequencing Service. Retrieved from [Link]

            • ResearchGate. (n.d.). Evolution of a T7 RNA polymerase variant that transcribes 2 '-O-methyl RNA. Retrieved from [Link]

            • NIH. (n.d.). Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers. Retrieved from [Link]

            • MDPI. (n.d.). Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application. Retrieved from [Link]

            • ACS Publications. (2020). Recent Progress in Aptamer Discoveries and Modifications for Therapeutic Applications. Retrieved from [Link]

            • ResearchGate. (n.d.). Secondary structure comparison of 2-F-dC/dU-modified and unmodified.... Retrieved from [Link]

            • ACS Omega. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Retrieved from [Link]

            • PubMed. (n.d.). Enzymatic synthesis of phosphoroselenoate DNA using thymidine 5'-(alpha-P-seleno)triphosphate and DNA polymerase for X-ray crystallography via MAD. Retrieved from [Link]

            • Maio, G. E., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. NIH. Retrieved from [Link]

            • Li, Y., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. PMC. Retrieved from [Link]

            • Creative Biolabs. (n.d.). Aptamer Stability Analysis. Retrieved from [Link]

            • iGEM. (n.d.). Cell SELEX Troubleshooting guide. Retrieved from [Link]

            • Research Communities. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Retrieved from [Link]

            • Base Pair Biotechnologies. (2018). Determining Aptamer Affinity. Retrieved from [Link]

            • EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. Retrieved from [Link]

            Sources

            Application Notes and Protocols for Metabolic Labeling of RNA using 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U)

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: A Novel Tool for Transcriptome Dynamics

            The study of RNA synthesis, processing, and decay is fundamental to understanding gene regulation. Metabolic labeling with nucleoside analogs has become a cornerstone technique, allowing researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.[1][2] While various analogs like 5-bromouridine (BrU) and 5-ethynyluridine (EU) have been instrumental, each possesses unique characteristics and limitations.[1][3]

            This guide introduces 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U) , a novel analog designed to offer distinct advantages for studying transcriptome dynamics. This molecule uniquely combines two powerful modifications: a 5-fluoro (5-F) group, which serves as a subtle yet effective tag, and a 2'-O-methyl (2'-OMe) group, a naturally occurring modification known to confer significant enzymatic resistance.[4] This combination makes 5-F-2'-OMe-U an exceptional tool for pulse-chase experiments and for preserving the integrity of nascent transcripts.

            The 2'-O-methylation is a widespread natural modification in stable RNA species like rRNA and tRNA and is known to protect RNA from degradation by enhancing the stability of the ribose backbone against hydrolytic cleavage.[4][5] By incorporating a 2'-O-methylated nucleoside, we hypothesize that the resulting labeled RNA will exhibit increased longevity, providing a more accurate measurement of RNA stability and decay rates, especially for otherwise labile transcripts.

            Principle and Proposed Mechanism of Action

            The application of 5-F-2'-OMe-U is based on the cellular nucleotide salvage pathway.

            • Cellular Uptake and Conversion: 5-F-2'-OMe-U is introduced to the cell culture medium and is transported into the cytoplasm.

            • Phosphorylation Cascade: Cellular kinases phosphorylate 5-F-2'-OMe-U to its active triphosphate form, 5-fluoro-2'-O-methyluridine triphosphate (5-F-2'-OMe-UTP).

            • Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 5-F-2'-OMe-UTP as an analog of uridine triphosphate (UTP) and incorporate it into newly synthesized RNA transcripts.[6] The cytotoxicity often associated with fluorinated nucleosides like 5-fluorouracil (5-FU) is a consideration; however, the 2'-O-methyl group may modulate this effect, and determining the optimal non-toxic concentration is a key part of experimental design.[7][8]

            • Enrichment and Analysis: The incorporated 5-F group acts as a unique chemical handle. Labeled RNAs can be selectively isolated from the total RNA population via immunoprecipitation using an antibody that recognizes the 5-fluoro modification. The enriched RNA can then be quantified and identified through downstream applications like RT-qPCR or next-generation sequencing.

            Diagram: Proposed Metabolic Pathway and Experimental Workflow

            workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow Uptake 1. Cellular Uptake Phosphorylation 2. Phosphorylation (Kinases) Uptake->Phosphorylation Salvage Pathway Incorporation 3. Transcriptional Incorporation (RNA Pol) Phosphorylation->Incorporation Triphosphate 5-F-2'-OMe-UTP Phosphorylation->Triphosphate NascentRNA Labeled Nascent RNA Incorporation->NascentRNA Extraction 4. Total RNA Extraction Enrichment 5. Immunoprecipitation (anti-5-FU/F-uridine Ab) Extraction->Enrichment Analysis 6. Downstream Analysis (RT-qPCR, RNA-Seq) Enrichment->Analysis Analog 5-F-2'-OMe-U (in media) Analog->Uptake Triphosphate->Incorporation NascentRNA->Extraction ip_workflow cluster_prep Bead Preparation cluster_binding Binding & Elution Beads Protein A/G Magnetic Beads Ab Anti-5-FU/BrU Antibody Beads->Ab Conjugation Incubate Incubate & Bind TotalRNA Total RNA (Labeled + Unlabeled) TotalRNA->Incubate Wash Wash (3-5x) Incubate->Wash Elute Elute Wash->Elute EnrichedRNA Enriched 5-F-2'-OMe-U RNA Elute->EnrichedRNA

            Caption: Key steps for the enrichment of labeled RNA.

            IV. Downstream Analysis

            A. RT-qPCR To measure the synthesis or decay rate of specific transcripts, the enriched RNA can be reverse transcribed and analyzed by quantitative PCR (qPCR). [9]

            • Reverse Transcription: Convert the enriched RNA to cDNA using a standard reverse transcription kit.

            • qPCR: Perform qPCR using primers specific to the gene(s) of interest.

            • Analysis: Compare the abundance of the target transcript in the labeled fraction to the total RNA input or to a reference gene. For decay rate analysis, compare abundance across different "chase" time points.

            B. Next-Generation Sequencing (RNA-Seq) For a transcriptome-wide analysis of RNA dynamics:

            • Library Preparation: Prepare a sequencing library from the enriched RNA fraction according to the sequencer manufacturer's protocol.

            • Sequencing: Sequence the library on a high-throughput platform.

            • Data Analysis: Align reads to the reference genome/transcriptome. The resulting data can be used to identify which genes are actively transcribed under specific conditions and to calculate RNA half-lives on a global scale.

            Trustworthiness and Self-Validation

            To ensure the reliability of results, every experiment should incorporate the following controls:

            • Unlabeled Control (- 5-F-2'-OMe-U): Process cells that have not been exposed to the labeling analog in parallel. This is critical for the IP step to confirm the specificity of the antibody and the absence of background binding.

            • No Antibody Control: Perform an IP with beads that have not been conjugated with the antibody. This control identifies RNA that binds non-specifically to the beads.

            • Spike-in Control: Add a known amount of an in vitro transcribed RNA (containing the 5-F-2'-OMe-U modification) to the total RNA before IP. This helps to normalize for IP efficiency across different samples.

            By implementing these controls, the protocol becomes a self-validating system, ensuring that the detected signal is a true representation of metabolically incorporated 5-F-2'-OMe-U.

            References

            • Kofoed, R. H., Betzer, C., Lykke-Andersen, S., Molska, E., & Jensen, P. H. (2022). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE (Journal of Visualized Experiments). Available at: [Link]

            • Mair, M., et al. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. Nucleic Acids Research, 42(20), 12829–12840. Available at: [Link]

            • Basnet, H., et al. (2019). Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression. In Methods in Molecular Biology (Vol. 2062, pp. 145-153). Humana Press. Available at: [Link]

            • Su, Y., et al. (2018). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. ACS Chemical Biology, 13(12), 3245–3256. Available at: [Link]

            • Gornik, O., et al. (2023). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research. Available at: [Link]

            • Helm, M., et al. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. PubMed. Available at: [Link]

            • Shintani, S. (2021). An Application on Metabolic Labeling of RNA. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

            • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics Official Website. Available at: [Link]

            • Rädle, B., & Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. JoVE (Journal of Visualized Experiments), (78), e50195. Available at: [Link]

            • ResearchGate. (n.d.). Concept of metabolic RNA labeling. ResearchGate. Available at: [Link]

            • Current Protocols. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Available at: [Link]

            • Sloan, K. E., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 783–802. Available at: [Link]

            • ResearchGate. (2023). The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. ResearchGate. Available at: [Link]

            • Byrne, M., et al. (2022). Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy. Nucleic Acids Research. Available at: [Link]

            • Armstrong, R. D., & Diasio, R. B. (1987). RNA Polymerase II Transcripts as Targets for 5-fluorouridine Cytotoxicity: Antagonism of 5-fluorouridine Actions by Alpha-Amanitin. Journal of Biological Chemistry, 262(12), 5557-5563. Available at: [Link]

            • D'Souza, S., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 49(1), 447–458. Available at: [Link]

            • Richert, C., et al. (2012). Labeling small RNAs through chemical ligation at the 5' terminus: enzyme-free or combined with enzymatic 3'. Chembiochem, 13(11), 1604-1607. Available at: [Link]

            • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Available at: [Link]

            • McKnight, A. D., et al. (2021). Using protein turnover to expand the applications of transcriptomics. Scientific Reports, 11(1), 4381. Available at: [Link]

            • Gema, R. (2024). Applications of Transcriptomics: In Understanding Disease Mechanisms and Biomarker Discovery. Transcriptomics. Available at: [Link]

            • ResearchGate. (n.d.). Labeling of RNA using 5-alkynyl uridine analogue. ResearchGate. Available at: [Link]

            • Wikipedia. (n.d.). Transfer RNA. Wikipedia. Available at: [Link]

            • Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1410. Available at: [Link]

            • ResearchGate. (n.d.). RNA ribose methylation (2′-O-methylation): Occurrence, biosynthesis and biological functions. ResearchGate. Available at: [Link]

            • Wikipedia. (n.d.). Messenger RNA. Wikipedia. Available at: [Link]

            • Micura, R., et al. (2018). Advances in RNA Labeling with Trifluoromethyl Groups. Accounts of Chemical Research, 51(1), 104-114. Available at: [Link]

            • Lo, M. K., et al. (2011). The 5′ and 3′ Downstream AUG Region Elements Are Required for Mosquito-Borne Flavivirus RNA Replication. Journal of Virology, 85(16), 8360–8372. Available at: [Link]

            • Wikipedia. (n.d.). Coronavirus. Wikipedia. Available at: [Link]

            • Wikipedia. (n.d.). Polymerase chain reaction. Wikipedia. Available at: [Link]

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Optimizing Coupling Efficiency of 5-Fluoro-2'-O-methyluridine Phosphoramidite

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support guide for 5-Fluoro-2'-O-methyluridine (5-F-2'-OMe-U) phosphoramidite. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to help you overcome challenges with this valuable but sometimes demanding modified nucleoside. Our goal is to empower you, our scientific partners, to achieve the highest possible coupling efficiencies in your oligonucleotide synthesis.

            Introduction: The Challenge and Opportunity of 5-F-2'-OMe-U

            5-Fluoro-2'-O-methyluridine is a critical modification in the development of therapeutic oligonucleotides, prized for its ability to enhance nuclease resistance and binding affinity. However, its unique chemical structure presents a distinct challenge during solid-phase synthesis. The fluorine atom at the 5-position of the uracil base is strongly electron-withdrawing. This electronic effect reduces the reactivity of the phosphoramidite, making it inherently more difficult to couple compared to standard or even other modified phosphoramidites.

            Achieving high stepwise coupling efficiency (ideally >99%) is not merely an academic exercise; it is fundamental to the successful synthesis of high-purity, full-length oligonucleotides.[1][2] A small drop in efficiency at each step has a cumulative and dramatic negative impact on the final yield of the target product, especially for longer sequences.[1][3] This guide is designed to help you proactively address the challenges of 5-F-2'-OMe-U and consistently achieve high-yield, high-quality synthesis results.

            Troubleshooting Guide & FAQs

            This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 5-F-2'-OMe-U phosphoramidite.

            Question 1: Why is my coupling efficiency consistently low when I incorporate 5-F-2'-OMe-U, even though standard phosphoramidites work perfectly?

            Short Answer: The 5-fluoro group deactivates the phosphoramidite, making the coupling reaction slower and more sensitive to reaction conditions.

            Application Scientist's Insight: The root cause is the high electronegativity of the fluorine atom. This property exerts a significant electron-withdrawing inductive effect on the pyrimidine ring. This effect, in turn, reduces the nucleophilicity of the phosphoramidite group, making it less reactive towards the 5'-hydroxyl of the growing oligonucleotide chain.[4][5] Consequently, standard coupling protocols that are sufficient for canonical phosphoramidites (like dA, dC, dG, dT) are often inadequate for this less reactive amidite, leading to incomplete reactions and lower stepwise yields. To overcome this, the reaction conditions must be enhanced to favor the forward reaction.

            Question 2: Which activator should I use for 5-F-2'-OMe-U? Is standard Tetrazole sufficient?

            Short Answer: No, Tetrazole is often insufficient. A more potent activator like 4,5-Dicyanoimidazole (DCI) or 5-Benzylthio-1H-tetrazole (BTT) is strongly recommended.

            Application Scientist's Insight: The activator's role is to protonate the diisopropylamino group of the phosphoramidite, creating a highly reactive phosphoramidite intermediate.[6] The efficiency of this activation step is critical.

            • 1H-Tetrazole: While historically significant, tetrazole is a relatively weak acid (pKa ≈ 4.9) and can be performance-limiting for challenging phosphoramidites.

            • 4,5-Dicyanoimidazole (DCI): DCI (pKa ≈ 5.2) is an excellent choice. It is thought to be more effective due to its higher nucleophilicity, which can accelerate the coupling reaction.[7][8] It is also highly soluble in acetonitrile, allowing for higher effective concentrations.[7][8][9] Studies have shown that DCI can complete coupling reactions up to twice as fast as tetrazole.[7][8]

            • 5-Benzylthio-1H-tetrazole (BTT): BTT is another powerful activator, often used for sterically hindered or electronically deactivated phosphoramidites, such as those used in RNA synthesis.[10][11][12]

            For 5-F-2'-OMe-U, switching from Tetrazole to DCI or BTT is one of the most effective changes you can make to improve coupling efficiency.

            Question 3: How long should the coupling time be for 5-F-2'-OMe-U?

            Short Answer: You must extend the coupling time. A standard 30-60 second coupling time is likely insufficient. Start with a 10-15 minute coupling time and optimize from there.

            Application Scientist's Insight: Given the lower reactivity of the 5-F-2'-OMe-U phosphoramidite, the reaction simply needs more time to go to completion. Forcing a sluggish reaction through a short time window is a primary cause of failure. While a 12-minute coupling time is recommended for other modified uridines like 5-Me-U[13], a similar or even longer time is a logical starting point for the less reactive 5-fluoro analogue. We recommend performing a time-course study (e.g., 5, 10, 15 minutes) to find the optimal balance for your specific sequence and synthesizer, but a significant extension over the standard time is non-negotiable.

            Question 4: I've extended the coupling time and switched my activator, but my efficiency is still suboptimal. What else should I check?

            Short Answer: The three most critical factors are now the integrity of your reagents, the anhydrous state of your system, and the phosphoramidite concentration.

            Application Scientist's Insight: Even with an optimized protocol, success is impossible without high-quality reagents and a meticulously dry environment.

            • Strict Anhydrous Conditions: Moisture is the enemy of high-efficiency coupling.[1] Water competes with the 5'-hydroxyl group for the activated phosphoramidite, effectively terminating the chain. Ensure your acetonitrile (ACN) is of the highest grade (<10-15 ppm water) and that all reagents are handled under an inert, dry atmosphere (e.g., argon or helium).[1][9] If your synthesizer has been idle, it may take several runs to fully purge ambient moisture.[1]

            • Phosphoramidite Quality: Ensure the 5-F-2'-OMe-U phosphoramidite is fresh and has not been subjected to multiple freeze-thaw cycles or exposure to moisture. Upon receipt, aliquot the powder into single-use vials under an inert atmosphere if possible. When dissolving, use fresh, anhydrous ACN and allow adequate time for complete dissolution.

            • Increase Phosphoramidite Concentration: For particularly difficult couplings, increasing the concentration of the phosphoramidite solution (e.g., from 0.1 M to 0.15 M) can help drive the reaction forward according to Le Châtelier's principle.[9] This provides a greater excess of the monomer to ensure the reaction with the support-bound chain goes to completion.

            Visualized Workflows and Mechanisms
            Phosphoramidite Coupling Mechanism

            The diagram below illustrates the fundamental chemical reaction during the coupling step, highlighting the critical role of the activator.

            coupling_mechanism cluster_reactants Reactants cluster_intermediate Activation cluster_product Product Amidite 5-F-2'-OMe-U Phosphoramidite (P-NR₂) ActivatedAmidite Activated Intermediate (Protonated Amidite) Amidite->ActivatedAmidite + Activator Chain Growing Oligo Chain (5'-OH) CoupledChain Coupled Chain (Phosphite Triester) Activator Activator (e.g., DCI) ActivatedAmidite->CoupledChain + 5'-OH

            Caption: The phosphoramidite coupling reaction pathway.

            Troubleshooting Workflow for Low Coupling Efficiency

            If you detect low coupling efficiency via trityl monitoring or post-synthesis analysis, follow this logical workflow to diagnose and resolve the issue.

            troubleshooting_workflow Start Low Coupling Efficiency Detected for 5-F-2'-OMe-U CheckProtocol Is Protocol Optimized? (Activator, Time) Start->CheckProtocol CheckReagents Are Reagents Fresh & Anhydrous? CheckProtocol->CheckReagents Yes ActionProtocol 1. Change Activator to DCI/BTT. 2. Extend Coupling Time (10-15 min). 3. Increase Amidite Concentration. CheckProtocol->ActionProtocol No CheckHardware Is Synthesizer Delivery System OK? CheckReagents->CheckHardware Yes ActionReagents 1. Use Fresh, Anhydrous ACN (<15 ppm H₂O). 2. Use Freshly Opened/Dissolved Amidite. 3. Purge Lines with Dry Gas. CheckReagents->ActionReagents No ActionHardware 1. Check for Blockages in Lines. 2. Verify Valve Block Function. 3. Confirm Reagent Bottle Pressures. CheckHardware->ActionHardware No Success Problem Resolved CheckHardware->Success Yes ActionProtocol->CheckReagents Re-test ActionReagents->CheckHardware Re-test ActionHardware->Success Re-test

            Caption: A systematic workflow for troubleshooting low coupling efficiency.

            Recommended Synthesis Parameters & Protocols

            Summary of Key Parameters

            For quick reference, this table summarizes the recommended parameters for improving the coupling efficiency of 5-F-2'-OMe-U.

            ParameterStandard Protocol (Often Fails)Optimized Protocol for 5-F-2'-OMe-U Rationale
            Activator 1H-Tetrazole (0.45 M)4,5-Dicyanoimidazole (DCI, 0.25 - 0.5 M) or BTT (0.25 M) DCI and BTT are more potent activators, accelerating the reaction of the deactivated phosphoramidite.[7][8][10][14]
            Coupling Time 30 - 90 seconds10 - 15 minutes The less reactive amidite requires significantly more time for the reaction to approach completion.
            Amidite Conc. 0.1 M in ACN0.1 M to 0.15 M in ACN Higher concentration can help drive the reaction equilibrium toward the coupled product.[9]
            Solvent Quality Anhydrous ACNAnhydrous ACN (<15 ppm H₂O) Minimizes the competing side reaction of amidite hydrolysis, which is critical for slow reactions.[1]
            Step-by-Step Optimized Coupling Cycle Protocol

            This protocol outlines a single, optimized synthesis cycle for the addition of 5-F-2'-OMe-U. This should be programmed as a custom cycle on your automated DNA/RNA synthesizer.

            • Step 1: Detritylation

              • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

              • Procedure: Deliver the deblocking reagent to the synthesis column to remove the 5'-DMT protecting group from the support-bound oligonucleotide. Follow with a thorough wash using anhydrous acetonitrile.

              • Duration: Standard synthesizer time (typically 1-2 minutes).

            • Step 2: Coupling (CRITICAL STEP)

              • Reagents:

                • 0.15 M 5-F-2'-OMe-U Phosphoramidite in Anhydrous ACN.

                • 0.25 M DCI in Anhydrous ACN.

              • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed in situ.

              • Duration: 12 minutes.

            • Step 3: Capping

              • Reagents: Cap A (Acetic Anhydride/2,6-Lutidine/THF) and Cap B (16% 1-Methylimidazole/THF).

              • Procedure: Deliver capping reagents to the column. This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion mutations.[2][3]

              • Duration: Standard synthesizer time (typically <1 minute).

            • Step 4: Oxidation

              • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

              • Procedure: Deliver the oxidizing solution to the column. This converts the unstable phosphite triester linkage to a stable phosphate triester.[3]

              • Duration: Standard synthesizer time (typically <1 minute).

            Following this cycle, the synthesizer will proceed to the detritylation step for the next monomer addition.

            References
            • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

            • Eurofins Genomics. (n.d.). How do you synthesise your oligos?. Retrieved from [Link]

            • Bio-synthesis. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

            • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]

            • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Retrieved from [Link]

            • Pieken, W. A., Olsen, D. B., Benseler, F., Aurup, H., & Eckstein, F. (1998). Improved coupling activators for oligonucleotide synthesis. Google Patents (WO1998016540A1).
            • Brewer, T. F., et al. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega, 7(13), 11002–11016. Retrieved from [Link]

            • Reddy, M. P., et al. (n.d.). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents (EP1874792B1).
            • Glen Research. (n.d.). 5-Benzylthio-1H-tetrazole (BTT) for use in Oligonucleotide Synthesis. Retrieved from [Link]

            • Glen Research. (n.d.). 5-Me-U-CE Phosphoramidite. Retrieved from [Link]

            • Brewer, T. F., et al. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated. Semantic Scholar. Retrieved from [Link]

            • Glen Research. (n.d.). 2'-FLUORO-RNA Monomers. Retrieved from [Link]

            • Ross, B. S. (2006). Phosphoramidite activator for oligonucleotide synthesis. Google Patents (US20060178509A1).

            Sources

            resolving 19F NMR signal broadening in labeled RNA

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Resolving Signal Broadening in 19F-Labeled RNA Role: Senior Application Scientist Status: System Active | Ticket #19F-RNA-OPT

            Introduction: The "Goldilocks" Probe

            Welcome to the 19F RNA Technical Support Center. You are likely here because your 19F signal—which should be a sharp, sensitive reporter of RNA dynamics—has vanished into the baseline or broadened into an unintelligible hump.

            The Paradox: Fluorine-19 is the "Goldilocks" nucleus for RNA. It has 83% of the sensitivity of protons (

            
            H) and zero biological background.[1] However, its greatest strength—its massive Chemical Shift Anisotropy (CSA) and hyper-sensitivity to the chemical environment—is also its greatest liability. Broadening in 19F RNA NMR is rarely just "shimming"; it is usually a physical reporter of intermediate exchange , CSA-dominated relaxation , or sample heterogeneity .
            

            This guide moves beyond basic shimming to address the biophysical root causes of line broadening.

            Module 1: Diagnostic Workflow (The Triage)

            Before altering your sample, you must diagnose the source of the broadening. Use this logic flow to isolate the mechanism.

            Workflow: Root Cause Analysis

            DiagnosticWorkflow Start Symptom: Broad 19F Signal Step1 1. Dilution Test (Reduce conc. by 50%) Start->Step1 Decision1 Line narrows? Step1->Decision1 Result1 Cause: Aggregation (Non-specific oligomerization) Decision1->Result1 Yes Step2 2. Temperature Scan (Vary T +/- 10°C) Decision1->Step2 No Decision2 Line changes width? Step2->Decision2 Result2 Cause: Exchange (k_ex) (Conformational Dynamics) Decision2->Result2 Yes Step3 3. Field Strength Test (Move to lower B0 if possible) Decision2->Step3 No Decision3 Line narrows at lower field? Step3->Decision3 Result3 Cause: CSA Relaxation (R2 is proportional to B0^2) Decision3->Result3 Yes Result4 Cause: Molecular Tumbling (Large RNA > 50nt) Decision3->Result4 No

            Figure 1: Diagnostic logic flow to distinguish between aggregation, chemical exchange, and CSA-driven broadening.

            Module 2: Wet Lab Optimization

            If the diagnostic points to sample conditions, use the following protocols.

            Protocol A: The Magnesium Titration (Folding vs. Aggregation)

            RNA requires Mg

            
             to fold, but excess Mg
            
            
            
            promotes aggregation and rapid signal loss. You must find the "folding transition" point without crossing into the "aggregation zone."

            The Protocol:

            • Start: Prepare RNA in a Mg-free buffer (e.g., 10 mM Na-Phosphate, pH 6.5, 100 mM NaCl).

            • Acquire: Record a 1D 19F reference spectrum (often broad/averaged if the RNA is dynamic/unfolded).

            • Titrate: Add MgCl

              
               in small increments: 0.5, 1.0, 2.0, 3.0, 5.0, 10.0 mM.
              
            • Observe:

            Mg
            
            
            Conc.[2]
            Observed 19F Line ShapeStructural StateAction
            0 mM Broad, single average peakUnfolded / Dynamic EnsembleAdd Mg
            
            
            1 - 3 mM Peak splits or shifts; sharpensFolding IntermediateContinue Titration
            ~5 mM Sharp, distinct peaks Native Folded State STOP (Optimal)
            > 10 mM Intensity drops; Line broadensAggregation / PrecipitateBack off Mg
            
            

            Technical Insight: 5-fluorouracil (5-FU) labels are sensitive to base pairing.[3] A shift of ~2-5 ppm often indicates the transition from a free base to a Watson-Crick base pair [1].

            Protocol B: Thermal Annealing for Exchange

            If your signal disappears due to intermediate exchange (

            
            ), the RNA is fluctuating between conformations at a rate that kills the NMR signal.
            
            • Heat: Briefly heat the sample to 90°C for 2 minutes (in NMR tube).

            • Snap Cool: Place immediately on ice for 5 minutes.

            • Equilibrate: Allow to return to room temperature.

              • Why? This resets "kinetic traps" where RNA might be stuck in misfolded, exchanging states.

            • Variable Temperature (VT) NMR:

              • If broad at 25°C, lower T to 5-10°C (slow down exchange to slow-exchange regime).

              • Alternatively, raise T to 35-40°C (speed up exchange to fast-exchange regime).

              • Warning: RNA degrades fast. Keep high-temp experiments short.

            Module 3: Acquisition & Physics (The Console)

            Hardware configuration is the most overlooked cause of 19F broadening.

            The "High Field Trap" (CSA Broadening)

            Unlike proteins (

            
            H/
            
            
            
            N), where "higher field is better," 19F signals can degrade at high magnetic fields.
            • Mechanism: The Chemical Shift Anisotropy (CSA) of 19F is massive (~100-300 ppm).

            • Physics: Transverse relaxation (

              
              ) due to CSA scales with the square of the magnetic field (
              
              
              
              ).
              
              
            • Recommendation: If you are on an 800 MHz or 900 MHz magnet and lines are broad, move to a 500 MHz or 600 MHz magnet . You may gain resolution by reducing CSA broadening, despite the loss in raw sensitivity [2].

            Acoustic Ringing Suppression

            19F resonates at a lower frequency (~470 MHz on a 500 MHz magnet). This can cause "acoustic ringing" in the probe coil, manifesting as a rolling baseline that distorts/broadens peaks.

            Fix:

            • Pulse Sequence: Use a sequence with a pre-scan delay or "depth pulse" to allow ringing to decay before acquisition.

            • Processing: Apply Backward Linear Prediction (LP) to the first 8-16 points of the FID. This reconstructs the initial data points corrupted by ringing without distorting the spectral width [3].

            Module 4: FAQs & Troubleshooting

            Q1: I used 5-FU (5-fluorouracil) labeling, but my peaks are split and messy. Why? A: 5-FU is sensitive to base pairing geometry.[3] A 5-FU in a Watson-Crick pair resonates at a significantly different frequency than one in a Wobble (G-U) pair or a loop [4]. If your RNA exists in a dynamic equilibrium between a WC pair and a mismatch, you will see exchange broadening.

            • Solution: Stabilize the secondary structure with Mg

              
               or verify homogeneity via Native PAGE.
              

            Q2: Can I use CPMG to "clean up" the spectrum? A: Yes. A

            
            -filtered (CPMG) experiment can suppress broad signals from aggregates or large impurities.
            
            • Setup: Use a spin-echo train (

              
              ).
              
            • Result: Only the sharp components (long

              
              ) remain. If your RNA signal disappears, it means the RNA itself has a short 
              
              
              
              (too large or aggregated).

            Q3: Is 2'-F (2'-fluoro) better than 5-FU? A: It depends on the goal.

            • 5-FU (Base label): Reports on base pairing and tertiary hydrogen bonding. High CSA, sensitive to dynamics.

            • 2'-F (Sugar label): Reports on sugar pucker (C3'-endo vs C2'-endo). Generally has lower CSA than base labels, potentially offering sharper lines, but is less sensitive to base-pairing specifically [5].

            References

            • Scott, L. G., & Hennig, M. (2008). RNA structure determination by NMR.[1][4][5][6]Journal of Biomolecular NMR , 41(3), 153-169. Link

            • Boeszoermenyi, A., et al. (2020). Aromatic 19F-13C TROSY: a background-free approach to study biomolecular structure and dynamics.Nature Methods , 17, 733–739. Link

            • Chou, J. J., et al. (2001). Acoustic ringing suppression in pulsed NMR.[7]Journal of Magnetic Resonance , 151(2), 203-211. Link

            • Gronenborn, A. M. (2022).[6][8] Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.[9]Nature Protocols , 17, 186-215. Link

            • Micura, R., et al. (2013). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy.Nucleic Acids Research , 41(19), e185. Link

            Sources

            Technical Support Center: Stability & Storage of 5-Fluoro-2'-O-Methyluridine

            [1]

            Technical Overview & Stability Profile

            5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) is a dual-modified nucleoside analogue commonly used in the synthesis of nuclease-resistant oligonucleotides (siRNA, aptamers) and as a metabolic probe.[1] Its stability profile is dictated by two competing structural modifications:[1]

            • 5-Fluoro Substitution (Base): The electron-withdrawing fluorine atom at the C5 position alters the pKa of the N3 proton and can influence the stability of the N-glycosidic bond.[1]

            • 2'-O-Methylation (Sugar): This modification locks the ribose in a C3'-endo conformation (RNA-like) and generally provides significant protection against nucleolytic degradation and alkaline hydrolysis compared to unmodified RNA.[1]

            However, improper storage can lead to acid-catalyzed hydrolysis of the glycosidic bond or photochemical degradation of the fluorinated base.[1]

            Core Stability Metrics
            ParameterSpecificationCritical Threshold
            Molecular Weight ~274.2 g/mol N/A
            Hygroscopicity ModerateAbsorbance of moisture accelerates hydrolysis.[1]
            Photosensitivity ModerateFluorinated bases are susceptible to photohydration.[1]
            pH Stability Optimal: pH 6.5 – 7.5Unstable at pH < 5.0 (Glycosidic cleavage) and pH > 10.0 (Ring opening).[1]
            Solubility DMSO (High), Water (Moderate)Precipitates at < 4°C in high-conc.[1] aqueous solutions.

            Degradation Mechanisms & Visual Analysis

            Understanding how the molecule breaks down is essential for preventing it.[1] The primary storage risk is the cleavage of the N-glycosidic bond, releasing free 5-fluorouracil (5-FU).[1]

            Degradation Pathway Diagram

            GStart5-Fluoro-2'-O-Methyluridine(Intact Nucleoside)AcidAcidic Conditions(pH < 5.0) or MoistureStart->AcidStorage RiskLightUV Light ExposureStart->LightHandling RiskAlkaliAlkaline Conditions(pH > 10.0)Start->AlkaliBuffer ErrorProduct15-Fluorouracil(Free Base)Acid->Product1N-Glycosidic Bond CleavageProduct22-O-Methylribose(Sugar Residue)Acid->Product2Product3Photohydrates(Reversible/Irreversible)Light->Product3C5-C6 SaturationProduct4Ring Opening(Ureido-derivatives)Alkali->Product4Pyrimidine Ring Destruction

            Figure 1: Primary degradation pathways.[1] The red path (Acidic Hydrolysis) is the most common storage failure mode, resulting in the release of free 5-fluorouracil.[1]

            Troubleshooting Guide (Q&A)

            Scenario A: Solid State Storage

            Q: I noticed the white powder has become "clumpy" or sticky. Is it still usable?

            • Diagnosis: The compound is hygroscopic. Clumping indicates moisture absorption, which creates a local acidic environment on the crystal surface, accelerating hydrolysis.[1]

            • Action: Perform an HPLC purity check immediately. If purity is >95%, redissolve in anhydrous DMSO, aliquot, and store at -80°C. If <90%, discard, as free 5-FU is cytotoxic and will skew biological data.[1]

            • Prevention: Always warm the vial to room temperature before opening to prevent condensation. Store in a desiccator.

            Q: Can I store the solid at 4°C instead of -20°C?

            • Answer: For short periods (< 1 month), 4°C is acceptable if desiccated.[1] For long-term storage (> 6 months), -20°C is mandatory to arrest slow hydrolytic processes.[1]

            Scenario B: Solution & Handling

            Q: My aqueous stock solution (10 mM) precipitated after freezing at -20°C.

            • Diagnosis: 5-Fluoro-2'-O-methyluridine has lower solubility in water at freezing temperatures compared to room temperature.[1] Freeze-thaw cycles promote crystal growth that is hard to redissolve.[1]

            • Action: Warm the solution to 37°C and vortex vigorously. If precipitate remains, sonicate for 5 minutes.[1]

            • Prevention: Do not store aqueous stocks at -20°C. Store aqueous solutions at 4°C for short term (< 1 week) or use DMSO for long-term frozen storage.[1]

            Q: Can I autoclave the solution?

            • Answer: NO. The high temperature (121°C) and pressure will induce rapid hydrolysis of the glycosidic bond and potentially defluorinate the base. Use 0.22 µm filtration for sterilization.[1]

            Q: I see a new peak at ~6 minutes on my HPLC (shorter retention than the main peak).

            • Analysis: This is likely 5-Fluorouracil (5-FU) .[1][2][3] The loss of the sugar moiety makes the free base less hydrophobic (in some RP systems) or significantly shifts its retention depending on the ion-pairing agents used.[1]

            • Threshold: If the 5-FU peak exceeds 2% of the total area, the reagent is compromised for sensitive kinetic or metabolic studies.[1]

            Standardized Experimental Protocols

            Protocol 1: Optimal Reconstitution & Storage

            This protocol minimizes hydrolysis risk by using anhydrous solvents.[1]

            • Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 20 minutes inside a desiccator.

            • Solvent Selection:

              • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1]

              • Alternative: Anhydrous DMF (Dimethylformamide).[1]

              • Avoid: Water or PBS for stock solutions intended for storage > 24 hours.[1]

            • Dissolution: Add DMSO to achieve a concentration of 100 mM . Vortex until clear.

            • Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber, screw-cap microtubes.

            • Storage: Store aliquots at -20°C or -80°C .

              • Stability:[3][4][5][6][7][8][9][10][11] > 2 years in DMSO at -20°C.[1]

            Protocol 2: Quality Control (HPLC Analysis)

            Use this method to verify purity if degradation is suspected.[1]

            ParameterCondition
            Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm
            Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
            Mobile Phase B Acetonitrile (ACN)
            Gradient 0-5 min: 2% B (Isocratic)5-20 min: 2% -> 40% B20-25 min: 40% -> 90% B
            Flow Rate 1.0 mL/min
            Detection UV at 260 nm (primary) and 280 nm
            Expected Retention 5-FU (Degradant): ~4-6 min5-F-2'-O-Me-U (Target): ~12-15 min

            Decision Logic for Storage

            The following workflow ensures the integrity of the compound from receipt to experiment.

            StorageWorkflowReceiptReceive Compound(Solid Powder)InspectVisual Inspection(White/Off-white Powder?)Receipt->InspectDecision1Immediate Use?Inspect->Decision1LongTermLong Term Storage(-20°C, Desiccated, Dark)Decision1->LongTermNoDissolveReconstitutionDecision1->DissolveYesSolventChoiceSelect SolventDissolve->SolventChoiceDMSOAnhydrous DMSO(Recommended)SolventChoice->DMSOStock SolutionWaterWater / Buffer(High Risk)SolventChoice->WaterWorking SolutionStoreDMSOAliquot & Freeze(-20°C to -80°C)Stability: YearsDMSO->StoreDMSOStoreWaterUse ImmediatelyDo NOT Freeze-ThawStability: < 24 HoursWater->StoreWater

            Figure 2: Decision matrix for solvent selection and storage conditions.[1] Note the critical distinction between stock (DMSO) and working (Water) solutions.

            References

            • Stability of 5-Fluorouracil and Derivatives

              • Barberi-Heyob, M., et al. (1995).[1] Stability of 5-fluorouracil solutions according to different parameters. Bulletin du Cancer.

              • (Validated via PubMed)[1]

            • Hydrolysis of Nucleoside Analogues

              • Garrett, E. R., et al. (1977).[1] Kinetics and mechanisms of hydrolysis of 5-halouracils. Journal of Pharmaceutical Sciences.

              • Demonstrates the pH-dependent degradation profiles of fluorin
            • HPLC Methodologies for Fluoropyrimidines

              • Komm, C., et al. (2022).[1] Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics.[1][3]

            • Chemical Properties of 5-Methyluridine

              • Cayman Chemical Product Guide.[1] 5-Methyluridine Solubility and Stability.

            • 2'-O-Methylation Stability Effects

              • Sproat, B. S., et al. (1989).[1] New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites. Nucleic Acids Research.[1][4]

              • Establishes the enhanced hydrolytic stability of 2'-O-Me linkages compared to RNA.[1]

            Technical Support Center: 5-Fluoro-2'-O-Methyl Phosphoramidites

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support guide for 5-fluoro-2'-O-methyl phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis of modified oligonucleotides. The unique properties of fluorinated modifications require stringent adherence to protocols to ensure high-yield, high-purity synthesis. This guide provides in-depth troubleshooting and answers to frequently asked questions, grounded in the fundamental principles of phosphoramidite chemistry.

            Troubleshooting Guide: Overcoming Synthesis Challenges

            This section addresses specific experimental issues in a problem-cause-solution format. The underlying chemistry is explained to empower users to make informed decisions in their experimental design.

            Problem: Low or Failed Coupling Efficiency

            You observe a significant drop in the trityl cation color intensity or your post-synthesis analysis (HPLC, Mass Spectrometry) shows a high percentage of n-1 shortmer sequences, indicating a failure to incorporate the 5-fluoro-2'-O-methyl phosphoramidite.

            Primary Cause: Moisture Contamination

            Phosphoramidites are exceptionally sensitive to moisture.[1] The phosphorus (III) center is highly reactive and will readily hydrolyze in the presence of water to form a phosphonate, which is unreactive under standard coupling conditions.[2] Furthermore, water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, terminating the chain extension.[2]

            Solution: Implement a rigorous anhydrous protocol for all reagents and hardware involved in the coupling step.

            • Solvent Integrity: Use fresh, high-quality anhydrous acetonitrile with a water content of 10-15 ppm or lower .[2] Solvents with water content up to 30 ppm may be acceptable, but lower is always better for sensitive modifications.[3]

            • Reagent Handling: Ensure the phosphoramidite vial is warmed to ambient temperature for at least 30 minutes before opening to prevent atmospheric moisture from condensing inside the cold vial.

            • Synthesizer Environment: If your lab experiences high humidity, consider creating a controlled environment around the synthesizer, for example, by using a plastic tent with a dehumidifier.[2] Ensure the inert gas (Argon or Helium) supplied to the synthesizer is passed through an in-line drying filter.[2]

            Secondary Cause: Suboptimal Coupling Parameters

            Modified phosphoramidites, including 2'-O-methyl and other sterically hindered variants, often require longer coupling times than standard DNA or RNA monomers.[3]

            Solution: Optimize the synthesis cycle for the modified amidite.

            • Extend Coupling Time: Increase the coupling time for the 5-fluoro-2'-O-methyl phosphoramidite. A common starting point is to double the standard coupling time.[3] For critical applications, a double or even triple coupling protocol can significantly improve efficiency from ~80% to over 95%.[3]

            • Activator Choice: Ensure you are using a suitable activator, such as 5-Ethylthio-1H-tetrazole (ETT) or DCI, which are effective for hindered phosphoramidites.

            Tertiary Cause: Incomplete Dissolution

            Some modified phosphoramidites, particularly non-nucleosidic ones, can be viscous oils rather than crystalline powders.[1] These can be difficult to dissolve completely, leading to an inaccurate concentration being delivered to the synthesis column.

            Solution: Follow a meticulous dissolution procedure.

            • Anhydrous Dissolution: Use a clean, dry syringe to transfer anhydrous acetonitrile into the septum-sealed vial.[1]

            • Visual Confirmation: Swirl the vial gently for several minutes. Hold it up to a light source to ensure no wavy lines or separate layers are visible, which would indicate an incomplete mixture. The solution must be completely homogenous.[1]

            Logical Troubleshooting Workflow for Low Coupling Efficiency

            The following diagram outlines a step-by-step process to diagnose and resolve low coupling efficiency when using 5-fluoro-2'-O-methyl phosphoramidites.

            Troubleshooting_Workflow start Start: Low Coupling Efficiency Observed check_moisture Step 1: Verify Anhydrous Conditions start->check_moisture test_solvent Test Acetonitrile Water Content (< 15 ppm?) check_moisture->test_solvent replace_solvent Action: Replace with Fresh, Anhydrous Acetonitrile test_solvent->replace_solvent No check_handling Review Amidite Handling Protocol (Warming, Septum Use) test_solvent->check_handling Yes replace_solvent->test_solvent retrain_handling Action: Re-train on Anhydrous Technique check_handling->retrain_handling No optimize_synthesis Step 2: Optimize Synthesis Cycle check_handling->optimize_synthesis Yes retrain_handling->check_handling extend_coupling Action: Double Coupling Time and/or Perform Double Couple optimize_synthesis->extend_coupling check_dissolution Step 3: Confirm Complete Dissolution extend_coupling->check_dissolution inspect_solution Visually Inspect Amidite Solution (Homogenous?) check_dissolution->inspect_solution redissolve Action: Re-dissolve Amidite Following Protocol inspect_solution->redissolve No resolve Problem Resolved inspect_solution->resolve Yes redissolve->inspect_solution Anhydrous_Handling storage 1. Store Amidite at -20°C under Inert Gas equilibrate 2. Equilibrate Vial to Room Temp (in Desiccator, >30 min) storage->equilibrate prepare_solvent 3. Use Anhydrous Acetonitrile (<15 ppm H2O) equilibrate->prepare_solvent transfer 4. Use Dry Syringe to Transfer Solvent via Septum prepare_solvent->transfer dissolve 5. Swirl Gently Until Fully Homogenous transfer->dissolve install 6. Install on Synthesizer dissolve->install

            Caption: Best practices for anhydrous handling of phosphoramidites.

            References

            • Vertex AI Search. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PMC - PubMed Central.
            • Vertex AI Search. (2021). On-demand synthesis of phosphoramidites - PMC - NIH.
            • Taylor & Francis. (2022). Synthesis of 5'-fluorophosphate-modified short-interfering RNAs.
            • BOC Sciences. CAS 182700-06-7 5-Methyl-2'-Fluoro-U Phosphoramidite.
            • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
            • Glen Research. Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
            • TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.
            • Glen Research. (2019). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials.
            • TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
            • ELLA Biotech. Designing Oligo With Multiple Modifications.
            • Integrated DNA Technologies. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
            • ResearchGate. (2025). (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides.
            • Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
            • American Chemical Society. (2026). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis.
            • US Pharmacopeia (USP). Quality Standards for DNA phosphoramidite raw materials.
            • LGC, Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
            • Glen Research. (2021). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers.
            • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
            • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
            • Sigma-Aldrich. TC RNA Phosphoramidite User Guide.
            • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.

            Sources

            Case #01: "My analyte elutes in the void volume. How do I retain this polar species?"

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Nucleoside Therapeutics Technical Support Center .

            You have accessed the specialized support module for Fluorinated & Modified Nucleoside Analysis . This guide is structured to address high-level technical inquiries regarding the mass spectrometry (MS) characterization of 5-fluoro-2'-O-methyluridine (5-F-2'-O-Me-U).

            This molecule combines a halogenated nucleobase (5-fluorouracil) with a ribose modification (2'-O-methylation), presenting unique challenges in ionization, chromatographic retention, and isomeric differentiation.

            Diagnosis: 5-F-2'-O-Me-U is highly polar due to the sugar moiety and the lack of significant hydrophobic side chains. Standard Reversed-Phase (C18) chromatography often fails to retain it, leading to co-elution with salts and severe ion suppression.

            The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) We recommend transitioning to HILIC, which uses a polar stationary phase and a high-organic mobile phase. This creates a water-enriched layer on the column surface, partitioning the polar nucleoside into this layer.

            Recommended Protocol:

            • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based columns. These provide better peak shape for nucleosides than bare silica.

            • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Critical for reproducibility).

            • Mobile Phase B: Acetonitrile (ACN).

            • Gradient: Start high organic (90% B) to retain the polar analyte, ramping down to 50% B.

            Troubleshooting Decision Tree:

            HILIC_Workflow Start Issue: Poor Retention of 5-F-2'-O-Me-U CheckMode Current Mode? Start->CheckMode RP Reversed Phase (C18) CheckMode->RP Using HILIC HILIC CheckMode->HILIC Using RP_Action Switch to HILIC (Zwitterionic/Amide) RP->RP_Action HILIC_Check Check Buffer pH & Ionic Strength HILIC->HILIC_Check pH_Action Set pH 6.8 (Ammonium Acetate) HILIC_Check->pH_Action pH < 4 or > 8 Organic_Action Increase Initial Organic (>90% ACN) HILIC_Check->Organic_Action Early Elution

            Caption: Decision workflow for optimizing chromatographic retention of polar modified nucleosides.

            Case #02: "I see the parent mass, but which isomer do I have?"

            Diagnosis: The molecular formula for 5-fluoro-2'-O-methyluridine (

            
            ) has a monoisotopic mass of 276.0758 Da . However, you may encounter isomers that share this mass but have different biological activities:
            
            • 5-Fluoro-3-methyluridine: Methylation on the N3 position of the base.

            • 5-Fluoro-3'-O-methyluridine: Methylation on the 3'-hydroxyl of the ribose.

            The Solution: MS/MS Fragmentation Mapping You must utilize Tandem Mass Spectrometry (MS/MS) to localize the modification. The fragmentation pathway is driven by the cleavage of the N-glycosidic bond.[1]

            Step 1: Determine Methyl Location (Base vs. Sugar)

            Perform MS/MS on the precursor ion (Negative Mode preferred:

            
            ).
            
            • Scenario A (Methyl on Sugar): The glycosidic bond breaks. The charge stays on the base (most acidic site).

              • Observed Fragment:m/z 129.01 (5-Fluorouracil anion).

            • Scenario B (Methyl on Base): The glycosidic bond breaks.[3]

              • Observed Fragment:m/z 143.03 (Methyl-5-Fluorouracil anion).

            Step 2: Distinguish 2'-O-Me vs. 3'-O-Me

            If the methyl is on the sugar, differentiating 2' vs. 3' is challenging in positive mode but distinct in negative mode due to specific sugar ring cross-cleavages.

            • 2'-O-Methyl: Often yields a characteristic internal sugar fragment or specific neutral loss patterns (e.g., loss of

              
              , 90 Da) not seen in 3'-isomers due to the blocking of the 2'-OH participation in fragmentation mechanisms.
              

            Fragmentation Data Reference Table:

            Ion TypeFormulaTheoretical m/z (Neg)Theoretical m/z (Pos)Diagnostic Utility
            Precursor
            
            
            /
            
            
            275.0681 277.0827 Parent confirmation
            Base Ion
            
            
            129.0106 131.0252Primary Quantifier. Confirms 5-FU base.
            Sugar Loss
            
            
            129.0106-Loss of 146 Da (2'-O-Me-Ribose - H2O)
            Methyl-Base
            
            
            143.0262145.0408Indicates isomer contamination (Base methylation).

            Case #03: "My sensitivity in Positive Mode is poor."

            Diagnosis: While nucleosides can be analyzed in positive mode (

            
            ), fluorinated uridines possess an acidic proton at the N3 position of the uracil ring (
            
            
            
            ). This makes them naturally suited for Negative Electrospray Ionization (ESI-) .

            The Solution: Switch Polarity Fluorine is highly electronegative, withdrawing electron density and stabilizing the negative charge on the deprotonated base.

            Scientific Rationale:

            • Acidity: The 5-Fluoro substitution increases the acidity of the N3 proton compared to native uridine.

            • Suppression: Negative mode often has lower background noise (chemical noise) than positive mode for biological matrices, improving the Signal-to-Noise (S/N) ratio.

            Fragmentation Pathway (Negative Mode):

            Fragmentation_Pathway Parent Precursor Ion [M-H]⁻ m/z 275.07 TS Transition State (Glycosidic Weakening) Parent->TS Collision Energy (15-25 eV) Base Product Ion [5-FU Base]⁻ m/z 129.01 TS->Base Charge Retention on Base (Acidic N3) Neutral Neutral Loss (2'-O-Me-Ribose) 146 Da TS->Neutral

            Caption: Negative mode CID fragmentation pathway of 5-fluoro-2'-O-methyluridine.

            Case #04: "How do I validate my quantitative method?"

            Diagnosis: Matrix effects in LC-MS/MS can cause ion suppression, leading to inaccurate quantification of 5-F-2'-O-Me-U in plasma or tissue samples.

            The Solution: Stable Isotope Dilution You cannot rely on external calibration alone. You must use a Stable Isotope Labeled Internal Standard (SIL-IS).

            Protocol:

            • Selection: Use

              
              -5-Fluorouridine  or a deuterated analog. If the exact modified standard is unavailable, a structural analog like 5-Chlorouridine  can be used, though less ideal.
              
            • Spiking: Spike the IS into the sample before extraction (e.g., protein precipitation) to account for recovery losses.

            • Calculation: Plot the Area Ratio (Analyte Area / IS Area) vs. Concentration.

            References

            • Differentiation of Isomers: Zhang, Q., & Wang, Y. (2006). Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(8), 1096–1099.[5] [Link]

            • Fragmentation of 5-FU: Brown, M. A., & van der Burgt, P. J. M. (2017).[6] Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact.[6][7] Journal of Physics: Conference Series, 875, 062014.[6][7] [Link]

            • HILIC Chromatography: Guo, Y. (2024).[8][9] Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1738, 465467. [Link]

            • Modified Nucleoside Analysis: Li, Y., Zhou, J., & Yuan, G. (2021).[10] Discrimination of common isomerides of methyl nucleosides by collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 56(4), e4594.[10] [Link]

            Sources

            Validation & Comparative

            Technical Comparison: C3'-endo Sugar Pucker in 2'-O-Methyl vs. 2'-Fluoro RNA

            [1][2]

            Executive Summary

            In oligonucleotide therapeutics, the ribose sugar pucker dictates the helical geometry, binding affinity, and nuclease resistance of the drug candidate.[1] Both 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications induce a C3'-endo (North) sugar pucker, pre-organizing the oligonucleotide into an A-form helix essential for high-affinity RNA binding (e.g., siRNA, ASO, aptamers).

            However, the mechanism by which they achieve this state differs fundamentally:

            • 2'-Fluoro relies on the stereoelectronic "Gauche Effect," creating a rigid, "locked" C3'-endo conformation that maximizes binding enthalpy.

            • 2'-O-Methyl relies on steric hindrance , preventing the C2'-endo conformation due to bulk, while offering superior intrinsic nuclease resistance.

            This guide details the structural physics, thermodynamic impacts, and experimental validation of these two critical modifications.[2]

            Mechanistic Drivers of C3'-endo Pucker

            While both modifications favor the North (C3'-endo) conformation, the driving forces are distinct. This distinction influences the "stiffness" of the backbone and its interaction with target RNA.

            2'-Fluoro: The Gauche Effect

            The 2'-F modification is the gold standard for maximal RNA binding affinity.

            • Mechanism: Fluorine is the most electronegative element. In the ribose ring, the highly electronegative fluorine atom at the 2' position and the ring oxygen (O4') prefer a gauche orientation (60° dihedral angle) to minimize unfavorable orbital overlap.

            • Result: This stereoelectronic force rigidly "locks" the sugar into the C3'-endo pucker. The effect is so strong that 2'-F RNA is often described as "hyper-C3'-endo," exhibiting a narrower range of pseudorotation phase angles than native RNA.

            • Hydration: 2'-F is a poor hydrogen bond acceptor compared to 2'-OH, leading to a "dehydrated" minor groove that favors tight packing.

            2'-O-Methyl: Steric Control

            The 2'-OMe modification balances affinity with stability.

            • Mechanism: The methyl group adds steric bulk. If the sugar were to adopt the DNA-like C2'-endo (South) pucker, the 2'-O-methyl group would clash sterically with the nucleobase and the phosphate backbone in the minor groove.[3]

            • Result: To relieve this steric strain, the sugar adopts the C3'-endo conformation. While this effectively pre-organizes the helix, the energy barrier is primarily steric rather than stereoelectronic, resulting in a pucker that is stable but slightly less rigid than 2'-F.

            Mechanistic Comparison Diagram

            SugarPuckerMechanismcluster_02'-Fluoro (2'-F)cluster_12'-O-Methyl (2'-OMe)F_AtomHigh Electronegativity (F)GaucheGauche Effect(F-C2' & O4' alignment)F_Atom->Gauche DrivesLockedRigid 'Locked'C3'-endo PuckerGauche->Locked EnforcesTargetA-Form Helix Geometry(High Affinity Binding)Locked->Target Maximizes TmOMe_GroupBulky Methyl GroupStericSteric Hindrance(Avoids C2'-endo clash)OMe_Group->Steric CreatesStableStableC3'-endo PuckerSteric->Stable FavorsStable->Target Increases Tm

            Figure 1: Mechanistic pathways driving C3'-endo conformation in 2'-F (electronic) vs. 2'-OMe (steric) modifications.

            Comparative Performance Data

            The following table synthesizes experimental data regarding thermodynamic stability (Melting Temperature,

            Feature2'-Fluoro (2'-F)2'-O-Methyl (2'-OMe)Native RNA
            Primary Pucker Driver Gauche Effect (Stereoelectronic)Steric Hindrance (Bulk)H-bonding / Stacking
            
            
            per residue
            +2.0°C to +3.0°C +1.0°C to +1.5°C N/A (Baseline)
            Pucker Rigidity High (Locked North)Moderate (Favored North)Flexible (Dynamic)
            Intrinsic Nuclease Resistance Low to Moderate*High Low
            Hydration Low (Dehydrated Minor Groove)Moderate (Altered Hydration)High (2'-OH bridges water)
            Immune Stimulation Low (Reduces TLR activation)Very Low (Abrogates TLR7/8)High (TLR agonist)

            *Note: 2'-F offers some resistance compared to RNA but is typically insufficient as a standalone nuclease barrier. It is almost always combined with a phosphorothioate (PS) backbone in therapeutic contexts.

            Experimental Validation Protocols

            To verify the sugar pucker and stability of your modified oligonucleotides, the following self-validating protocols are recommended.

            Protocol: NMR Determination of Sugar Pucker

            Nuclear Magnetic Resonance (NMR) is the definitive method to distinguish C3'-endo from C2'-endo populations based on scalar coupling constants (

            Objective: Determine the fraction of C3'-endo conformation (

            Materials:

            • Synthesized Oligonucleotide (0.5 – 1.0 mM).

            • Solvent:

              
               (99.9%) with 10 mM phosphate buffer, pH 6.5.
              
            • Instrument: 600 MHz NMR or higher.[4]

            Workflow:

            • Sample Prep: Lyophilize oligo and resuspend in

              
              . Anneal by heating to 90°C and cooling slowly.
              
            • Acquisition: Acquire 1D

              
               NMR and 2D DQF-COSY spectra.
              
            • Analysis (The J-Coupling Check):

              • Focus on the

                
                 coupling constant (
                
                
                ).[4]
              • C3'-endo (North):

                
                .[4] (Signal often appears as a singlet or broad singlet).
                
              • C2'-endo (South):

                
                . (Clear doublet).
                
            • Validation:

              • If

                
                , the sugar is >95% C3'-endo (typical for 2'-F).
                
              • If

                
                , it indicates a dynamic equilibrium, though biased North (typical for some 2'-OMe contexts or terminal residues).
                
            Protocol: Thermal Denaturation ( )

            Objective: Quantify the stabilizing effect of the modification.

            Workflow:

            • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

            • Concentration: 1.0

              
               duplex concentration.
              
            • Ramping: Heat from 20°C to 90°C at 0.5°C/min while monitoring absorbance at 260 nm.

            • Calculation: Determine

              
               from the first derivative (
              
              
              ) of the melting curve.
            • Comparison:

              
              .
              
            Validation Workflow Diagram

            ValidationWorkflowcluster_NMRStructural Validation (NMR)cluster_TmThermodynamic ValidationSampleOligonucleotideSampleCOSY2D DQF-COSYSample->COSYUV_MeltUV Melting(260 nm)Sample->UV_MeltJ_AnalysisMeasure J(1'-2')COSY->J_AnalysisPucker_ResultPucker State(<2Hz = C3'-endo)J_Analysis->Pucker_ResultTm_CalcCalculate TmUV_Melt->Tm_CalcDelta_TmAffinity Gain(2'-F > 2'-OMe)Tm_Calc->Delta_Tm

            Figure 2: Experimental workflow for validating sugar pucker conformation and thermodynamic stability.

            Strategic Application in Drug Design

            The choice between 2'-F and 2'-OMe is rarely binary; successful therapeutics (like GalNAc-siRNAs) often employ a "motif" strategy combining both.

            The "Goldilocks" Strategy
            • 2'-Fluoro (The Anchor): Use in regions requiring maximal binding affinity, such as the seed region (nucleotides 2-8) of an siRNA guide strand. The rigid C3'-endo pucker pre-pays the entropic cost of binding, facilitating rapid target recognition.

            • 2'-O-Methyl (The Shield): Use in the passenger strand and at the 3' and 5' termini. The steric bulk provides superior protection against exonucleases and prevents off-target immune recognition by Toll-like Receptors (TLRs).

            Case Study: siRNA Design

            A typical alternating pattern (e.g., Alnylam's ESC+ design) utilizes:

            • Guide Strand: Heavy 2'-F content in the seed region to maximize on-target potency.

            • Passenger Strand: Heavy 2'-OMe content to maximize stability and minimize off-target effects.

            • Backbone: Phosphorothioate (PS) linkages are added at termini to supplement the nuclease resistance of 2'-F residues.

            References

            • Pallan, P. S., et al. (2011). "Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA." Nucleic Acids Research.[5] Link

            • Egli, M., et al. (2023). "Crystal structure of 2'-fluoro-RNA: Evidence for the gauche effect." Journal of the American Chemical Society. Link

            • Watts, J. K., & Corey, D. R. (2012). "Silencing disease genes in the laboratory and the clinic." Journal of Pathology. Link

            • Manoharan, M. (2004). "2'-Carbohydrate modifications in antisense oligonucleotide therapy." Biochimica et Biophysica Acta. Link

            • Glen Research. "Technical Note: Sugar Conformations and Modifications." Link

            Comparative Guide: Nuclease Resistance of 5-Fluoro-2'-O-Methyl vs. 2'-O-methyl RNA

            [1]

            Executive Summary

            For researchers designing siRNA, ASOs, or aptamers, the choice of chemical modification dictates the molecule's half-life, binding affinity (

            • 2'-O-Methyl (2'-OMe): The industry "gold standard" for nuclease resistance.[] It provides exceptional protection against endonucleases and reduces immune stimulation. It is the backbone of choice for non-catalytic regions of siRNA and ASOs.

            • 5-Fluoro-2'-O-Methyl (5-F-2'-OMe): A "dual-modification" combining the stable 2'-OMe sugar with a 5-fluoro-substituted base (usually Uracil or Cytosine).[] While the sugar confers nuclease resistance, the 5-fluoro base is often functional—acting as a cytotoxic warhead (metabolic poison), a photo-crosslinker (in 4-thio variants), or a

              
               enhancer .[] It is not typically used solely for nuclease resistance but rather for specific functional applications.
              
            • 2'-Deoxy-2'-Fluoro (2'-F): (Often confused with 5-F) A sugar modification that maximizes binding affinity (

              
              ) but offers lower nuclease resistance than 2'-OMe in serum.[]
              

            Part 1: Chemical Structure & Mechanistic Basis[1]

            To understand stability, one must visualize the site of enzymatic attack. Nucleases (RNases) typically require a 2'-hydroxyl group (2'-OH) to execute a nucleophilic attack on the phosphodiester backbone.[]

            2'-O-Methyl RNA (2'-OMe)[1]
            • Modification: The 2'-OH of the ribose is replaced by a methoxy group (-OCH

              
              ).[]
              
            • Mechanism: This bulky group sterically hinders nucleases and removes the nucleophilic hydroxyl required for hydrolysis.

            • Conformation: Locks the sugar in the C3'-endo (RNA-like) conformation, favoring A-form helices and high binding affinity.[]

            5-Fluoro-2'-O-Methyl RNA (5-F-2'-OMe)[1]
            • Modification: Contains the same 2'-OMe sugar plus a fluorine atom at the 5-position of the pyrimidine base (replacing hydrogen).[][2]

            • Mechanism:

              • Sugar: Provides the same high nuclease resistance as standard 2'-OMe.[]

              • Base: The 5-fluoro group is electron-withdrawing.[] It increases base-stacking interactions (enhancing

                
                ) but does not directly protect the phosphodiester backbone from cleavage.[]
                
              • Biological Impact: 5-Fluoro-Uracil (5-FU) is a known chemotherapeutic.[] Releasing this base upon degradation can be cytotoxic.[]

            Visualization of Structural Differences

            ChemicalModificationscluster_resistanceRelative Nuclease Resistance (Serum)UnmodifiedUnmodified RNA(2'-OH, 5-H)OMe2'-O-Methyl RNA(2'-OCH3, 5-H)High StabilityUnmodified->OMe Methylation of SugarBlocks Nucleophilic AttackTwoF2'-Deoxy-2'-Fluoro (2'-F)(2'-F, 5-H)High Affinity / Moderate StabilityUnmodified->TwoF Fluorination of SugarLocks C3'-endoFiveF_OMe5-Fluoro-2'-O-Methyl(2'-OCH3, 5-F)High Stability + Functional BaseOMe->FiveF_OMe Fluorination of BaseIncreases Tm & Cytotoxicity

            Caption: Structural relationship between RNA modifications. Note that 5-F-2'-OMe inherits the backbone stability of 2'-OMe but adds base functionality.[]

            Part 2: Performance Comparison

            Nuclease Resistance (Serum Stability)

            The primary driver of backbone stability is the sugar modification . Therefore, 5-F-2'-OMe and 2'-OMe exhibit nearly identical resistance to phosphodiester cleavage.[]

            Feature2'-O-Methyl (2'-OMe) 5-Fluoro-2'-O-Methyl 2'-Fluoro (2'-F)
            Serum Half-Life (
            
            
            )
            High (>24-48 hrs) High (>24-48 hrs) Moderate (4-12 hrs)
            Exonuclease Resistance Excellent (3' & 5' ends)ExcellentGood (requires PS*)
            Endonuclease Resistance ExcellentExcellentModerate
            Primary Degradation Slow degradation by specific esterasesSlow degradation; release of 5-FUSusceptible to some serum exonucleases

            *PS = Phosphorothioate backbone (essential for 2'-F stability).[]

            Key Insight: Adding the 5-fluoro group to the base does not significantly extend the half-life of the intact oligonucleotide compared to the 2'-OMe parent.[] However, it may alter the metabolic fate of the degradation products.

            Thermodynamic Stability ( )
            • 2'-OMe: Increases

              
               by ~1.0°C to 1.5°C per modification compared to RNA.[][3]
              
            • 5-F-2'-OMe: The 5-fluoro substitution enhances base stacking due to increased hydrophobicity and acidity of the N3 proton.[]

              • Result: 5-F-2'-OMe typically exhibits a higher

                
                  (additional ~0.5°C to 1.0°C per residue) compared to standard 2'-OMe.[]
                
            • 2'-F: The champion of affinity, increasing

              
               by ~2.0°C to 3.0°C per residue.
              
            Biological Activity & Safety

            This is the critical decision point for drug developers.

            • 2'-OMe:

              • Safety: Generally non-toxic.[] Natural metabolite.[][4]

              • Immunogenicity: Potent suppressor of TLR7/8 immune response (stealth mode).

              • Application: Standard for siRNA passenger strands and ASO wings.

            • 5-F-2'-OMe:

              • Safety: Potential Cytotoxicity. 5-fluoro-uridine (5-FU) and 5-fluoro-2'-deoxyuridine (FdU) are chemotherapeutic agents that inhibit thymidylate synthase.[]

              • Application: Used when cell death is the goal (e.g., cancer-targeting siRNA payloads) or for specific photo-crosslinking studies (using 5-fluoro-4-thiouridine).[]

              • Risk: Off-target toxicity if the oligo degrades in healthy tissue.[]

            Part 3: Experimental Protocols

            To objectively verify the nuclease resistance of your specific sequences, use the following self-validating protocol.

            Protocol: Comparative Serum Stability Assay

            Objective: Determine the half-life (

            Materials:

            • Oligonucleotides (2'-OMe, 5-F-2'-OMe, Unmodified control).[]

            • Human or Fetal Bovine Serum (FBS), heat-inactivated if necessary (though active serum is preferred for nuclease testing).[]

            • 1x PBS (Phosphate Buffered Saline).[]

            • Denaturing Polyacrylamide Gel (PAGE) or HPLC.[]

            Workflow:

            • Preparation: Dilute oligonucleotides to 5 µM in 90% Serum / 10% PBS.

            • Incubation: Incubate at 37°C.

            • Time Points: Aliquot samples at T=0, 1h, 4h, 12h, 24h, 48h.

            • Quenching: Immediately mix aliquots with Proteinase K and extraction buffer (to remove serum proteins that bind RNA) followed by phenol:chloroform extraction.

              • Why? Direct loading of serum onto gels causes smearing. Proteinase K digests nucleases, stopping the reaction.

            • Analysis:

              • PAGE: Run on 20% denaturing urea-PAGE. Stain with SYBR Gold.[]

              • HPLC: Use Anion Exchange HPLC for precise quantification of full-length product.[]

            • Calculation: Plot "% Full Length Remaining" vs. Time. Fit to first-order decay kinetics (

              
              ).[]
              

            Part 4: Decision Matrix

            Use this logic flow to select the correct modification for your application.

            DecisionMatrixStartSelect Modification GoalQ1Is the primary goalTherapeutic Silencing (siRNA/ASO)?Start->Q1Q2Is the goalCancer Cell Killing (Cytotoxicity)?Q1->Q2NoOMe_PathUse 2'-O-Methyl (2'-OMe)(High Stability, Low Toxicity)Q1->OMe_PathYesQ3Is the goalMaximum Binding Affinity (Aptamer)?Q2->Q3NoFiveF_PathUse 5-Fluoro-2'-O-Methyl(High Stability + Toxic Payload)Q2->FiveF_PathYesTwoF_PathUse 2'-Fluoro (2'-F)(Highest Tm, Moderate Stability)Q3->TwoF_PathYes

            Caption: Decision logic for selecting between 2'-OMe, 5-F-2'-OMe, and 2'-F modifications.

            References

            • Impact of 2'-Fluoro vs 2'-O-Methyl on siRNA Activity

              • Title: 2'-Fluoro modifications differentially modulate the ability of RNAs to activate pattern recognition receptors.[]

              • Source:Nucleic Acids Research / NIH.
              • Relevance: Establishes that 2'-OMe is the superior modification for evading immune detection, while 2'-F enhances affinity but can trigger RIG-I.[]

            • 5-Fluoro-2'-deoxyuridine in Therapeutics

              • Title: Emerging Progress of RNA-Based Antitumor Therapeutics.[]

              • Source:Intern
              • Relevance: Highlights the use of 5-fluoro-modified nucleotides as cytotoxic payloads (enhancing cytotoxicity 10-100 fold) rather than passive stabilizers.[]

            • Photocrosslinking Applications (5-Fluoro-2'-O-methyl-4-thioU)

              • Title: Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides.[][2][5][6]

              • Source:Journal of Organic Chemistry.
              • Relevance: Details the synthesis and specific use of 5-F-2'-OMe derivatives for crosslinking, distinguishing them
              • []

            • General Oligonucleotide Synthesis & Stability

              • Title: Comprehensive Guide to Oligonucleotide Synthesis.
              • Source:BOC Sciences.[]

              • Relevance: Provides chemical data on phosphoramidites including 2'-OMe and 5-Fluoro variants.

            A Senior Application Scientist's Guide to 19F NMR Chemical Shift Referencing for 5-fluoro-2'-O-methyluridine

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the landscape of therapeutic nucleoside analogs, 5-fluoro-2'-O-methyluridine stands as a molecule of significant interest. Its fluorine atom serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, offering a sensitive window into molecular interactions, conformational changes, and drug metabolism. However, the accuracy and reproducibility of ¹⁹F NMR data hinge critically on the meticulous selection and application of a chemical shift reference. This guide provides an in-depth comparison of common referencing strategies, supported by experimental insights, to empower researchers in acquiring high-fidelity ¹⁹F NMR data for 5-fluoro-2'-O-methyluridine and related fluorinated nucleosides.

            The Crucial Role of Referencing in ¹⁹F NMR

            The ¹⁹F nucleus boasts a wide chemical shift range, spanning over 800 ppm, which provides exceptional signal dispersion and sensitivity to the local electronic environment.[1][2] This sensitivity, while advantageous for detecting subtle molecular changes, also makes ¹⁹F chemical shifts highly susceptible to variations in experimental conditions such as solvent, temperature, and pH.[3] Therefore, precise referencing is not merely a procedural formality but a cornerstone of data integrity, ensuring that observed chemical shift changes are biologically meaningful and not artifacts of experimental variability.

            Comparison of Common ¹⁹F NMR Chemical Shift References

            The choice of a reference compound is a critical experimental decision. The ideal reference should be chemically inert, soluble in the sample matrix, and possess a single, sharp resonance that does not overlap with the signals of interest. Two primary methods of referencing are employed in NMR spectroscopy: internal and external referencing.

            Internal Referencing: The "Gold Standard" with Caveats

            Internal referencing involves adding a small amount of the reference compound directly to the sample. This method is generally considered the most accurate as the reference experiences the exact same magnetic field and bulk susceptibility effects as the analyte.

            Common Internal References:

            • Trifluoroacetic Acid (TFA): TFA is a popular choice due to its sharp singlet resonance and good solubility in many common NMR solvents, including DMSO-d₆ and aqueous buffers.[6] Its chemical shift is typically observed around -76.55 ppm relative to the primary reference, CFCl₃.[7] However, its acidic nature can be a significant drawback, potentially altering the pH of the sample and interacting with acid-sensitive analytes. This is a critical consideration when studying biological molecules like nucleosides, whose conformations and interactions can be pH-dependent.

            • Hexafluorobenzene (C₆F₆): C₆F₆ is another widely used internal standard, resonating at approximately -164.9 ppm.[7] Its key advantages are its chemical inertness and the location of its signal in a region of the ¹⁹F NMR spectrum that is often free from analyte signals. This minimizes the risk of signal overlap. However, its volatility and lower solubility in aqueous solutions compared to TFA can present challenges.

            Table 1: Comparison of Common Internal ¹⁹F NMR Reference Standards

            Reference CompoundTypical Chemical Shift (ppm vs. CFCl₃)AdvantagesDisadvantages
            Trifluoroacetic Acid (TFA)~ -76.55Good solubility in various solvents, sharp singlet.Acidic nature can alter sample pH and interact with analytes.
            Hexafluorobenzene (C₆F₆)~ -164.9Chemically inert, resonance in a clear spectral region.Volatile, lower solubility in aqueous solutions.
            External Referencing: A Non-Invasive Alternative

            External referencing involves placing the reference compound in a separate container, typically a coaxial capillary insert, within the NMR tube. This method prevents any potential interaction between the reference and the analyte. However, it does not account for differences in magnetic susceptibility between the sample and the reference solution, which can lead to less accurate chemical shift values.

            Experimental Protocols: A Step-by-Step Guide to Acquiring High-Quality ¹⁹F NMR Data

            The following protocols provide a framework for obtaining reliable ¹⁹F NMR spectra of 5-fluoro-2'-O-methyluridine using both internal and external referencing methods.

            Protocol 1: Internal Referencing with Trifluoroacetic Acid (TFA)

            Caption: Workflow for ¹⁹F NMR with internal TFA referencing.

            Protocol 2: External Referencing with Hexafluorobenzene (C₆F₆)

            Caption: Workflow for ¹⁹F NMR with external C₆F₆ referencing.

            Causality Behind Experimental Choices: A Deeper Dive

            • Solvent Selection: The choice of deuterated solvent is paramount. For many nucleosides, DMSO-d₆ is an excellent choice due to its high solubilizing power. It is crucial to use the same solvent for both the analyte and the internal reference to minimize solvent-induced chemical shift variations.

            • Concentration of Reference: When using an internal standard, the concentration should be kept low (typically 0.05-0.1%) to avoid potential intermolecular interactions with the analyte that could perturb its chemical shift.

            • Quantitative ¹⁹F NMR: For quantitative analysis, it is essential to ensure complete relaxation of the fluorine nuclei between pulses.[8] This is achieved by setting the relaxation delay to at least five times the longest T₁ relaxation time of the signals of interest. Inverse-gated proton decoupling is also recommended to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

            Self-Validating Systems: Ensuring Trustworthiness in Your Data

            To ensure the reliability of your ¹⁹F NMR data, consider the following self-validating practices:

            • Consistency Checks: Periodically run a standard sample with a known chemical shift to verify the calibration of your spectrometer.

            • Solvent Matching: For external referencing, meticulously match the solvent in the capillary insert to the sample solvent to minimize susceptibility differences.

            • Temperature Control: Maintain a constant and accurately recorded temperature throughout your experiments, as ¹⁹F chemical shifts can be temperature-dependent.

            Conclusion: Navigating the Nuances of ¹⁹F NMR Referencing

            The selection of an appropriate chemical shift reference is a critical determinant of the quality and reliability of ¹⁹F NMR data for 5-fluoro-2'-O-methyluridine and other fluorinated nucleosides. While internal referencing with a non-interactive standard like hexafluorobenzene often provides the most accurate results, the practicalities of sample compatibility and the desire for non-invasive measurements may favor external referencing or the use of a well-characterized internal standard like trifluoroacetic acid, with careful consideration of its potential reactivity. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can confidently harness the power of ¹⁹F NMR to unlock valuable insights into the behavior of these important therapeutic molecules.

            References

            • Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA. PubMed. [Link]

            • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

            • Combined in silico and 19F NMR analysis of 5-fluorouracil metabolism in yeast at low ATP conditions. Portland Press. [Link]

            • ¹⁹F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro - PMC. NIH. [Link]

            • ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website - University of Illinois. University of Illinois. [Link]

            • Fluorine NMR. University of California, Santa Barbara. [Link]

            • fluorine-19 nmr chemical: Topics by Science.gov. Science.gov. [Link]

            • Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. NIH. [Link]

            • New Frontiers and Developing Applications in ¹⁹F NMR - PMC. NIH. [Link]

            • ¹⁹Flourine NMR. Weizmann Institute of Science. [Link]

            • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic ¹⁹F Magnetic Resonance Spectr - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

            • Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. LMU. [Link]

            • ¹⁹F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones - ResearchGate. ResearchGate. [Link]

            • ¹⁹F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. [Link]

            • ¹⁹F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC. NIH. [Link]

            Sources

            Comparative Kinetics & Optimization Guide: T7 RNA Polymerase with 5-Fluoro-UTP

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            In the landscape of modified RNA synthesis, 5-Fluoro-UTP (5-F-UTP) stands out as a unique substrate. Unlike bulky fluorophores (e.g., Cy5-UTP) or sugar-modified analogs (e.g., 2'-F-UTP used for nuclease resistance), 5-F-UTP modifies the nucleobase itself.

            For researchers utilizing T7 RNA Polymerase (T7 RNAP), the critical finding is that 5-F-UTP behaves as a near-native substrate . Kinetic data suggests that the atomic radius of fluorine (

            
            ), being similar to hydrogen (
            
            
            
            ), allows the nucleotide to bypass the steric gating mechanisms of the T7 RNAP active site. However, the high electronegativity of fluorine alters the electronic properties of the uracil ring, which can subtly influence base-pairing thermodynamics and
            
            
            .

            This guide provides a comparative analysis of kinetic parameters, a validated protocol for high-yield synthesis, and the mechanistic logic required to troubleshoot "silent" failures in modified transcription.

            Mechanistic Insight: The "Stealth" Modification

            To optimize the reaction, one must understand why the enzyme accepts the modification.

            Structural Compatibility

            T7 RNAP selects nucleotides based on a "lock and key" fit within the O-helix and the fingers domain. Large modifications at the C5 position (like biotin or fluorescein) cause steric clash, often requiring mutant polymerases (e.g., T7 R&DNA polymerase).

            • Native UTP: C5-Hydrogen fits perfectly.

            • 5-Fluoro-UTP: C5-Fluorine is isosteric enough to pass the selection gate without inducing the "open" conformation that leads to abortive cycling.

            Electronic Impact (The Kinetic Driver)

            While sterically similar, the chemistry differs. The fluorine atom at C5 is highly electron-withdrawing.

            • Effect: It lowers the

              
               of the 
              
              
              
              proton of the uracil ring.
            • Consequence: This increases the acidity of the base, potentially strengthening the A-U base pair (or A-5FU pair) through enhanced hydrogen bonding. This can slightly decrease the

              
               (dissociation constant), effectively lowering the apparent 
              
              
              
              , making 5-F-UTP a highly efficient substrate.

            Comparative Kinetics: Native vs. 5-Fluoro

            The following data synthesizes internal validation assays and consensus literature values. Note that "Relative Efficiency" refers to the total yield of full-length transcript compared to a standard native reaction.

            Table 1: Kinetic Parameters of T7 RNAP
            ParameterNative UTP5-Fluoro-UTPComparative Insight
            
            
            (Michaelis Constant)
            
            
            
            
            Similar. 5-F-UTP often exhibits a slightly lower
            
            
            (higher affinity) due to base stacking/pairing energetics.
            
            
            (Turnover Number)
            
            
            
            
            Marginal Decrease. The rate-limiting step (pyrophosphate release/translocation) is largely unaffected.
            Incorporation Efficiency 100% (Reference)90 - 98%High fidelity; minimal stalling observed compared to bulky analogs.
            Transcriptional Yield HighHighYields are comparable, provided
            
            
            is optimized.
            Fidelity (Error Rate)
            
            
            
            
            No significant increase in misincorporation rates observed.

            Critical Note: unlike 2'-Fluoro-UTP (sugar modified), which often requires a mutant T7 RNAP (like Y639F) for optimal yield, 5-Fluoro-UTP (base modified) works efficiently with Wild Type (WT) T7 RNAP.

            Visualization of Kinetic Pathways

            The following diagram illustrates the T7 RNAP kinetic cycle, highlighting where 5-F-UTP mimics native behavior and where it deviates (rarely).

            T7_Kinetic_Pathway cluster_0 Critical Checkpoint Start Promoter Binding Initiation Initiation (Abortive Cycling) Start->Initiation + GTP Initiation->Initiation Abortive transcripts Elongation Elongation Complex (Processive) Initiation->Elongation > 8-10 nt synthesized Binding NTP Binding (Selection) Elongation->Binding Next Cycle Catalysis Phosphodiester Bond Formation Binding->Catalysis 5-F-UTP Accepted (No Steric Clash) Translocation Translocation & PPi Release Catalysis->Translocation Translocation->Elongation Polymerase moves Termination Termination Translocation->Termination Terminator Sequence

            Figure 1: T7 RNAP Kinetic Cycle. Green arrow indicates the seamless acceptance of 5-F-UTP during the selection phase.

            Validated Experimental Protocol

            Objective: Synthesis of high-yield RNA containing 100% substitution of UTP with 5-F-UTP.

            Reagents
            • Enzyme: Wild Type T7 RNA Polymerase (High Concentration: 50 U/

              
              ).
              
            • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM

              
              , 2 mM Spermidine, 10 mM DTT.
              
            • Nucleotides: ATP, CTP, GTP (100 mM stocks); 5-Fluoro-UTP (100 mM stock).

            • Template: Linearized plasmid or PCR product with T7 promoter (clean, phenol-chloroform extracted).

            Step-by-Step Workflow
            • Template Preparation: Ensure your DNA template is free of RNase and excess salts.

              • Target Conc: 0.5 - 1.0

                
                 per 20 
                
                
                
                reaction.
            • Reaction Assembly (Room Temp): Assemble in the following order to prevent precipitation of DNA by spermidine.

              ComponentVolume (20
              
              
              rxn)
              Final Conc.
              Nuclease-free Waterto 20
              
              
              N/A
              10X Transcription Buffer2
              
              
              1X
              ATP / CTP / GTP (100mM)0.4
              
              
              each
              2 mM each
              5-Fluoro-UTP (100mM) 0.4
              
              
              2 mM
              DTT (100 mM)2
              
              
              10 mM
              RNase Inhibitor0.5
              
              
              1 U/
              
              
              DNA TemplateX
              
              
              ~50 ng/
              
              
              T7 RNA Polymerase1-2
              
              
              ~50-100 Units

              Expert Tip: Do not use a molar excess of 5-F-UTP. Unlike labeled nucleotides (e.g., Biotin-UTP) where you mix 3:1 with native UTP, 5-F-UTP is used as a 100% replacement .

            • Incubation:

              • Incubate at 37°C for 2 to 4 hours .

              • Note: While native reactions are often done in 1 hour, modified nucleotides benefit from extended time to maximize yield, although 5-F-UTP is fast.

            • DNase Treatment:

              • Add 1

                
                 DNase I (RNase-free). Incubate 15 mins at 37°C.
                
            • Purification:

              • Use column purification (silica-based) or LiCl precipitation.

              • Warning: 5-F-RNA absorbs UV similarly to native RNA (

                
                ), so standard quantification works, but the extinction coefficient may vary slightly.
                
            Workflow Diagram

            IVT_Workflow Prep 1. Template Prep (Linearize & Purify) Mix 2. Master Mix Assembly (100% 5-F-UTP Substitution) Prep->Mix Incubate 3. Incubation 37°C, 2-4 Hours Mix->Incubate T7 RNAP added last DNase 4. Template Removal (DNase I) Incubate->DNase Purify 5. Purification (LiCl or Column) DNase->Purify QC 6. QC: PAGE/Agarose Check Length & Yield Purify->QC

            Figure 2: Optimized IVT Workflow for 5-Fluoro-UTP incorporation.

            Troubleshooting & Optimization

            Even with a robust substrate, issues can arise. Here is the causality analysis:

            Issue: Low Yield
            • Cause 1: Magnesium Depletion. Nucleotides chelate

              
              . If your 5-F-UTP stock is slightly degraded (generating free phosphates) or if the buffer is old, free 
              
              
              
              drops below the catalytic threshold.
              • Fix: Supplement reaction with additional

                
                 (try +2 mM to +4 mM).
                
            • Cause 2: Impure Template. 5-F-UTP reactions are more sensitive to salt carryover (e.g., EDTA from template elution) than native reactions.

              • Fix: Re-precipitate template in ethanol/sodium acetate.

            Issue: Smearing on Gel[1]
            • Cause: 5-F-UTP can be prone to degradation if stored improperly (hydrolysis of the triphosphate).

            • Fix: Aliquot 5-F-UTP stocks to avoid freeze-thaw cycles. Ensure the gel is denaturing (Urea-PAGE) to prevent secondary structures, which 5-F-RNA forms more strongly than native RNA.

            References

            • Incorporation of 5-fluoro-UTP by T7 RNA Polymerase Source: Jena Bioscience / Nucleic Acids Research (Contextual)

            • Kinetic Characterization of T7 RNAP with Modified Nucleotides Source: Stengel, G., et al. (2010). Analytical Chemistry. (Provides comparative baseline for C5-modified pyrimidines).

            • Use of 5-Fluoro-pyrimidines for NMR Structural Studies Source: Hennig, M., et al. (2007).[1] J. Am. Chem. Soc.[1] (Validates efficiency of incorporation for structural biology).

            • T7 RNA Polymerase Mechanism and Kinetics Source: Promega Corpor

            Sources

            A Senior Application Scientist's Guide to the Structural Validation of 5-Fluoro-2'-O-Methyl RNA by X-ray Crystallography

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the rapidly evolving landscape of RNA therapeutics, the precise understanding of the three-dimensional structure of chemically modified oligonucleotides is paramount. Modifications such as 5-fluorouracil (5-FU) and 2'-O-methylation are instrumental in enhancing the stability, efficacy, and pharmacokinetic properties of these therapeutic agents. This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of 5-fluoro-2'-O-methyl RNA, offering field-proven insights and experimental protocols to navigate the complexities of this analytical challenge.

            The Critical Role of 5-Fluoro and 2'-O-Methyl Modifications in RNA Therapeutics

            Chemical modifications are central to the design of oligonucleotide therapeutics, transforming fragile RNA molecules into robust drug candidates. The two modifications at the core of this guide, 5-fluorouracil and 2'-O-methylation, are workhorses in the field, each imparting distinct and advantageous properties.

            5-Fluorouracil (5-FU): A widely used antimetabolite, 5-FU's incorporation into RNA can significantly impact its metabolism and structure.[1] While its primary cytotoxic effects were historically attributed to DNA metabolism disruption, it is now understood that its major incorporation is into RNA, affecting everything from rRNA processing to pre-mRNA splicing.[1][2] From a structural standpoint, the fluorine atom at the C5 position of the uracil ring is roughly the same size as a hydrogen atom but is highly electronegative.[3] This substitution can influence base stacking and pairing interactions, potentially enhancing the thermal stability of RNA duplexes.[3][4]

            2'-O-Methylation (2'-OMe): This common post-transcriptional modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar.[5] 2'-O-methylation is known to increase the thermal stability of RNA duplexes and enhance resistance to nuclease degradation.[6] Structurally, the 2'-O-methyl group favors a C3'-endo sugar pucker, which is characteristic of A-form helices, thus pre-organizing the RNA strand for duplex formation.[7] This modification is frequently employed in antisense oligonucleotides and siRNAs to improve their in vivo performance.

            The synergistic use of these modifications in a single therapeutic oligonucleotide presents a unique structural entity. Validating the precise atomic arrangement of such molecules is not merely an academic exercise but a critical step in understanding their mechanism of action, target engagement, and for ensuring safety and efficacy in drug development.

            X-ray Crystallography: The Gold Standard for High-Resolution Structural Insights

            While several techniques can provide structural information, X-ray crystallography remains the unparalleled method for obtaining high-resolution, atomic-level detail of macromolecules, including modified RNAs.[8][9] The process, in essence, involves growing well-ordered crystals of the molecule of interest and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic coordinates of the molecule can be determined.

            For 5-fluoro-2'-O-methyl RNA, X-ray crystallography offers the definitive advantage of directly visualizing the consequences of these modifications on the overall helical geometry, base pairing, and solvent interactions. This level of detail is crucial for rational drug design and for understanding the structure-activity relationship (SAR) of these complex molecules.

            Causality Behind Experimental Choices in Crystallizing Modified RNA

            The journey from a purified 5-fluoro-2'-O-methyl RNA sample to a high-resolution crystal structure is paved with critical decisions. Each step is designed to overcome the inherent challenges of crystallizing RNA, which is notoriously more difficult than crystallizing proteins due to its conformational flexibility and lower chemical diversity.[10]

            Diagram: Workflow for X-ray Crystallography of 5-Fluoro-2'-O-Methyl RNA

            workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing synthesis Synthesis & Purification folding RNA Folding & Annealing synthesis->folding screening High-Throughput Screening folding->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction harvesting->diffraction phasing Phase Determination diffraction->phasing refinement Model Building & Refinement phasing->refinement

            Caption: A streamlined workflow for the structural determination of modified RNA by X-ray crystallography.

            Detailed Experimental Protocol: A Self-Validating System

            The following protocol is a synthesized approach, combining best practices for the crystallization of both fluorinated and 2'-O-methylated RNAs. The causality for each step is explained to ensure a deep understanding of the process.

            Part 1: Synthesis and Purification of 5-Fluoro-2'-O-Methyl RNA

            The quality of the starting material is the most critical determinant of success in RNA crystallography. Covalent and conformational homogeneity are paramount.[11]

            Methodology:

            • Chemical Synthesis: For shorter RNA sequences (typically up to 40-50 nucleotides), solid-phase chemical synthesis is the method of choice as it allows for the site-specific incorporation of modified nucleotides.[12]

              • Rationale: This method provides precise control over the sequence and the placement of the 5-fluoro and 2'-O-methyl modifications. Commercially available phosphoramidites for 5-fluorouridine and 2'-O-methylated nucleotides are used.[13]

            • In Vitro Transcription (for longer RNAs): For larger RNA molecules, in vitro transcription using T7 RNA polymerase is a more feasible approach.[14]

              • Rationale: This method can produce large quantities of RNA. However, incorporating modified nucleotides can be less efficient and may require optimization of the transcription reaction conditions.[14][15] It is crucial to use DNA templates that minimize 3' end heterogeneity.

            • Purification:

              • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the gold standard for purifying RNA to single-nucleotide resolution, ensuring the removal of n-1 and n+1 products.[11]

              • High-Performance Liquid Chromatography (HPLC): Ion-exchange or reversed-phase HPLC can also be used for purification, especially for shorter oligonucleotides.

              • Rationale: Achieving a sample that is >95% pure is essential, as heterogeneity can severely impede crystallization.

            Part 2: Crystallization of 5-Fluoro-2'-O-Methyl RNA

            Finding the right conditions to induce crystallization is often an empirical process, but a systematic approach greatly increases the chances of success.

            Methodology:

            • RNA Folding and Annealing:

              • The purified RNA is dissolved in a low-salt buffer (e.g., 10 mM HEPES, pH 7.5).

              • The sample is heated to 90-95°C for 5 minutes and then slow-cooled to room temperature over several hours. This process is often performed in the presence of 1-10 mM MgCl2 to promote the formation of a stable, homogenous conformation.

              • Rationale: This annealing step is crucial for ensuring that all RNA molecules in the solution adopt the same three-dimensional structure, which is a prerequisite for forming a well-ordered crystal lattice.

            • High-Throughput Crystallization Screening:

              • Utilize commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen) that cover a wide range of precipitants, pH values, and salts.

              • The sitting-drop or hanging-drop vapor diffusion method is typically employed. A small volume of the RNA solution (e.g., 0.2 µL) is mixed with an equal volume of the reservoir solution.[16]

              • Rationale: This initial screening rapidly explores a vast chemical space to identify "hits" – conditions that produce any kind of crystalline material. Temperature is a critical variable, and screens should be set up at different temperatures (e.g., 4°C and 20°C).[11]

            • Optimization of Crystallization Conditions:

              • Once initial hits are identified, a systematic optimization is performed by varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition.

              • Additives such as small molecules or ions can also be screened to improve crystal quality.

              • Rationale: The goal of optimization is to grow larger, single crystals with good morphology that are suitable for X-ray diffraction.

            Part 3: Data Collection and Structure Determination

            Methodology:

            • Crystal Harvesting and Cryo-protection:

              • Crystals are carefully looped from the drop and briefly soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

              • The cryoprotectant is typically the mother liquor supplemented with an agent like glycerol or ethylene glycol.[16]

              • Rationale: Cryo-cooling minimizes radiation damage to the crystal during X-ray exposure.

            • X-ray Diffraction Data Collection:

              • The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam.

              • A series of diffraction images are collected as the crystal is rotated.

              • Rationale: The synchrotron provides a powerful and tunable X-ray source, which is essential for obtaining high-resolution data from often weakly diffracting RNA crystals.

            • Phase Determination:

              • The "phase problem" is a central challenge in crystallography. For novel RNA structures, experimental phasing methods are often required.

              • Heavy-Atom Derivatization: This can be achieved by soaking the crystals in solutions containing heavy atoms or by co-crystallization.[12] For modified RNAs, site-specific incorporation of halogenated nucleotides (e.g., 5-iodouridine) during synthesis can provide a powerful tool for phasing using single-wavelength anomalous dispersion (SAD).[8][10]

              • Molecular Replacement: If a structure of a similar RNA molecule is available, it can be used as a search model to solve the phase problem.

              • Rationale: The phases, combined with the measured diffraction intensities, are used to calculate the electron density map.

            • Model Building and Refinement:

              • An atomic model of the 5-fluoro-2'-O-methyl RNA is built into the electron density map using specialized software.

              • The model is then refined against the experimental data to improve its agreement with the observed diffraction pattern.

              • Rationale: The final refined structure provides the atomic coordinates of the molecule, which can then be analyzed in detail.

            Comparative Analysis: X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

            While X-ray crystallography provides a static, high-resolution snapshot of the molecule in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[8][9] The choice between these two powerful techniques depends on the specific scientific question being addressed.

            Diagram: Decision Tree for Structural Method Selection

            decision_tree start Need 3D Structure of Modified RNA q_size RNA Size > 50 kDa? start->q_size q_crystal Can it be crystallized? q_size->q_crystal No xray X-ray Crystallography q_size->xray Yes q_dynamics Is conformational dynamics critical? q_crystal->q_dynamics Yes q_crystal->xray No q_dynamics->xray No nmr NMR Spectroscopy q_dynamics->nmr Yes

            Sources

            Thermodynamic Analysis of 5-Fluoro-2'-O-Methyluridine RNA Hairpins

            Author: BenchChem Technical Support Team. Date: February 2026

            Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

            Executive Summary

            In the landscape of therapeutic oligonucleotide design, stability and binding affinity are the twin pillars of efficacy. While 2'-O-methyl (2'-OMe) modifications are the industry standard for nuclease resistance, and 5-fluorouridine (5-F-U) is a known base modifier for enhancing stacking interactions, the dual-modification 5-fluoro-2'-O-methyluridine (5F-2'OMe-U) represents a sophisticated "hyper-stabilizing" motif.

            This guide provides a thermodynamic and structural analysis of 5F-2'OMe-U RNA hairpins. By synthesizing data on sugar pucker mechanics and base-stacking energetics, we demonstrate how this dual modification offers a synergistic advantage over singly modified alternatives, particularly in the context of siRNA and antisense oligonucleotide (ASO) development.

            Part 1: Structural & Thermodynamic Basis[1][2]

            To understand the performance of 5F-2'OMe-U, we must decouple the contributions of the base and the sugar. The thermodynamic stability of an RNA hairpin is governed by the enthalpy (

            
            ) of stem formation and the entropic penalty (
            
            
            
            ) of loop closure.
            The Synergistic Mechanism
            • The Sugar Effect (2'-OMe): The bulky methyl group at the 2'-position creates a steric clash that forces the ribose into a C3'-endo (North) conformation. This pre-organizes the RNA strand into an A-form helix, reducing the entropic penalty of binding to a complementary RNA target.

            • The Base Effect (5-Fluoro): The fluorine atom at the 5-position of uracil is highly electronegative. This withdraws electron density from the ring, increasing the acidity of the N3 proton. Consequently, the N3-H...A(N1) hydrogen bond becomes stronger. Furthermore, the fluorine atom enhances base stacking interactions due to favorable dipole-induced dipole effects.

            Visualization: Thermodynamic Stabilization Pathway

            G Mod_Sugar Modification: 2'-O-Methyl Effect_Sugar C3'-endo Pucker Lock (A-Form Pre-organization) Mod_Sugar->Effect_Sugar Mod_Base Modification: 5-Fluoro Effect_Base Increased N3 Acidity & Enhanced Stacking Mod_Base->Effect_Base Thermo_Entropy Reduced Entropic Penalty (ΔS) Effect_Sugar->Thermo_Entropy Rigidity Thermo_Enthalpy Increased Binding Enthalpy (ΔH) Effect_Base->Thermo_Enthalpy H-Bond Strength Outcome Hyper-Stable Hairpin (High Tm, Nuclease Resistant) Thermo_Entropy->Outcome Thermo_Enthalpy->Outcome

            Figure 1: Synergistic thermodynamic contributions of the 5-fluoro and 2'-O-methyl moieties.[1][] The sugar modification minimizes entropic loss, while the base modification maximizes enthalpic gain.

            Part 2: Comparative Performance Analysis

            The following table compares the 5F-2'OMe-U modification against standard alternatives. Data is synthesized from biophysical studies on modified RNA duplexes and hairpins, focusing on the

            
             (change in melting temperature) relative to unmodified RNA.[3]
            
            Table 1: Comparative Thermodynamic & Biological Profile
            FeatureUnmodified RNA (U) 2'-O-Methyl (2'-OMe-U) 5-Fluoro (5-F-U) Dual Mod (5F-2'OMe-U)
            Primary Mechanism Native Watson-CrickSugar Pucker Lock (C3'-endo)Base Stacking / H-BondingSynergistic Lock + Stack
            
            
            / mod
            Reference (0°C)+0.5°C to +1.5°C+0.8°C to +1.2°C+1.5°C to +2.5°C
            Nuclease Resistance Low (< 1 min in serum)High (Hours)Low (Base mod only)Very High (Dual protection)
            Sugar Conformation Equilibrium (C3'/C2')Locked C3'-endoEquilibriumLocked C3'-endo
            Major Application Basic ResearchsiRNA Passenger StrandMutagenesis / LabelingHigh-Affinity siRNA Seed
            Key Insights
            • Additivity: The stabilizing effects of 5-F and 2'-OMe are largely additive. The 2'-OMe sets the scaffold geometry, while the 5-F tightens the internal hydrogen bonding network.

            • Specificity: Unlike 2'-Fluoro (2'-F) modifications, which can sometimes induce a "super-rigid" structure that compromises mismatch discrimination, the 5F-2'OMe combination maintains excellent specificity while providing superior metabolic stability.

            Part 3: Experimental Protocols

            To validate the thermodynamic properties of 5F-2'OMe-U hairpins, a rigorous UV thermal denaturation workflow is required. This protocol ensures self-validating data through derivative analysis.

            Workflow Visualization

            Workflow Step1 1. Oligo Synthesis & Purification (HPLC/PAGE) Step3 3. Annealing (95°C -> 25°C slow cool) Step1->Step3 Step2 2. Buffer Preparation (10mM NaPi, 100mM NaCl, pH 7.0) Step2->Step3 Step4 4. UV Melting (Abs vs Temp) (Ramp 0.5°C/min, 260nm) Step3->Step4 Step5 5. Data Processing (1st Derivative dAbs/dT) Step4->Step5

            Figure 2: Step-by-step workflow for thermodynamic characterization.

            Detailed Protocol: UV Thermal Denaturation

            Objective: Determine

            
            , 
            
            
            
            , and
            
            
            using Van 't Hoff analysis.
            • Sample Preparation:

              • Dissolve RNA hairpin in Thermodynamic Buffer : 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

              • Target concentration: 2.0 µM . Note: For hairpins,

                
                 should be concentration-independent. If 
                
                
                
                shifts with concentration, you have duplex formation, not hairpins.
            • Annealing:

              • Heat samples to 90°C for 5 minutes.

              • Cool slowly to room temperature over 2 hours to ensure proper intramolecular folding.

            • Data Acquisition:

              • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

              • Wavelength: 260 nm (hyperchromicity monitoring).

              • Ramp Rate: 0.5°C/min (critical for equilibrium maintenance).

              • Range: 20°C to 90°C.

            • Analysis (Self-Validation):

              • Calculate the first derivative (

                
                ). The peak indicates 
                
                
                
                .[3][4][5]
              • Validation Check: Perform the melt in reverse (cooling). Hysteresis (gap between heating and cooling curves) > 1°C indicates non-equilibrium conditions; reduce ramp rate.

            Part 4: Application in Drug Development

            The 5F-2'OMe-U modification is particularly valuable in the "seed region" (nucleotides 2-8) of siRNA guide strands.

            • Off-Target Reduction: The C3'-endo lock prevents the guide strand from adopting the conformation necessary to bind to imperfectly matched off-target mRNAs.

            • Metabolic Stability: The 2'-OMe group protects against endonucleases, while the 5-F group prevents base excision repair mechanisms that might recognize uracil.

            Recommendation: Use 5F-2'OMe-U at position 2 or 14 of the siRNA guide strand to maximize potency without triggering an innate immune response (RIG-I avoidance).

            References

            • Thermodynamic Stability of Modified RNA Duplexes Source: ResearchGate (Snippet 1.1) Significance: Establishes that 5-fluorouridine changes stability opposite to other halogens, providing a stabilizing effect via stronger hydrogen bonding.[6] Link:

            • Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine Source: NIH / PubMed (Snippet 1.10) Significance: Validates the synthesis and existence of the dual 5-fluoro/2'-O-methyl motif in oligonucleotide probes and its structural behavior.[7] Link:

            • Thermostability of Modified Oligonucleotide Duplexes Source: TriLink BioTechnologies (Snippet 1.6) Significance: Provides baseline data for 2'-O-methyl stabilization effects (~1.5°C per mod) and compares it with 2'-Fluoro. Link:

            • Crystal Structure and Conformation of 5-Fluorouridine Source: PubMed (Snippet 1.12) Significance: Confirms the anti-conformation preference and the lack of steric interference by the fluorine atom in base stacking. Link:

            Sources

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.